Technical Documentation Center

3-Methyl-[1,4'-bipiperidin]-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methyl-[1,4'-bipiperidin]-4-ol

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Methyl-[1,4'-bipiperidin]-4-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methyl-[1,4'-bipiperidin]-4-ol, identified by the CAS Number 1601945-75-8, is a heterocyclic organic compound featuring a bipiperidine core s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-[1,4'-bipiperidin]-4-ol, identified by the CAS Number 1601945-75-8, is a heterocyclic organic compound featuring a bipiperidine core structure.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The piperidine ring is a ubiquitous structural motif in many natural products and synthetic drugs, valued for its ability to introduce conformational rigidity and basic centers, which can be crucial for molecular recognition at biological targets. The 3-methyl and 4-hydroxyl substitutions on one of the piperidine rings, along with the direct linkage to a second piperidine, create a unique three-dimensional structure with specific stereochemical and electronic properties that can be exploited in drug design. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-Methyl-[1,4'-bipiperidin]-4-ol, offering a valuable resource for researchers in the field of drug discovery and development.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 3-Methyl-[1,4'-bipiperidin]-4-ol is fundamental for its application in research and development. While extensive experimental data for this specific molecule is not widely published, we can infer key properties based on its structure and data from analogous compounds.

PropertyValueSource/Method
CAS Number 1601945-75-8[1]
Molecular Formula C11H22N2OCalculated
Molecular Weight 198.31 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water (Predicted)N/A
pKa 8.5 - 10.5 (Predicted for the piperidine nitrogens)N/A

Synthesis and Purification

The synthesis of 3-Methyl-[1,4'-bipiperidin]-4-ol can be approached through several established synthetic routes for substituted piperidines. A plausible and efficient method involves the reductive amination of a suitable piperidone precursor with a substituted aminopiperidine.

Proposed Synthetic Pathway

A logical synthetic strategy would involve the reaction of 1-Boc-3-methyl-4-piperidone with piperidine, followed by deprotection of the Boc group. The choice of the starting materials allows for controlled introduction of the desired substituents.

Synthetic Pathway 1-Boc-3-methyl-4-piperidone 1-Boc-3-methyl-4-piperidone Intermediate_1 N-Boc-3-Methyl-[1,4'-bipiperidin]-4-ol 1-Boc-3-methyl-4-piperidone->Intermediate_1 Piperidine, NaBH(OAc)3 3-Methyl-[1,4'-bipiperidin]-4-ol 3-Methyl-[1,4'-bipiperidin]-4-ol Intermediate_1->3-Methyl-[1,4'-bipiperidin]-4-ol TFA or HCl in Dioxane

Caption: Proposed synthetic pathway for 3-Methyl-[1,4'-bipiperidin]-4-ol.

Detailed Experimental Protocol
  • Reductive Amination: To a solution of 1-Boc-3-methyl-4-piperidone (1.0 eq) in dichloromethane (DCM), add piperidine (1.2 eq). Stir the mixture at room temperature for 1 hour. Cool the reaction to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Extraction: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude N-Boc protected intermediate by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Deprotection: Dissolve the purified N-Boc-3-Methyl-[1,4'-bipiperidin]-4-ol in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM. Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. If HCl in dioxane was used, triturate the resulting solid with diethyl ether and filter to obtain the hydrochloride salt. If TFA was used, neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer and concentrate to yield the free base. Further purification can be achieved by recrystallization or column chromatography.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 3-Methyl-[1,4'-bipiperidin]-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two piperidine rings. The methyl group at the 3-position would appear as a doublet. The proton at the 4-position bearing the hydroxyl group would likely be a multiplet. The protons on the second piperidine ring will also exhibit distinct multiplets. The chemical shifts and coupling constants of the piperidine ring protons will be indicative of their axial or equatorial positions.

  • ¹³C NMR: The carbon NMR spectrum should display 11 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts of the carbons in the piperidine rings will be in the aliphatic region, with the carbon bearing the hydroxyl group shifted downfield. The methyl carbon will appear at a characteristic upfield chemical shift.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in the positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 199.18. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with a C18 column can be employed to assess the purity of the compound. A mobile phase consisting of a gradient of acetonitrile in water with a small amount of an additive like formic acid or trifluoroacetic acid would be suitable. Detection can be achieved using a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), or by mass spectrometry (LC-MS).

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Analytical Characterization Synthesis Synthesis of Crude Product Purification Column Chromatography / Recrystallization Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR Structure Verification MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS Molecular Weight Confirmation HPLC HPLC for Purity Assessment Purification->HPLC Purity Determination Final_Product Characterized 3-Methyl-[1,4'-bipiperidin]-4-ol NMR->Final_Product MS->Final_Product HPLC->Final_Product

Sources

Exploratory

A Validated Synthetic Pathway to 3-Methyl-[1,4'-bipiperidin]-4-ol: Strategy, Protocol, and Mechanistic Insights

An In-depth Technical Guide for Chemical Researchers Abstract This technical guide provides a comprehensive and validated methodology for the synthesis of 3-Methyl-[1,4'-bipiperidin]-4-ol, a valuable heterocyclic scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Chemical Researchers

Abstract

This technical guide provides a comprehensive and validated methodology for the synthesis of 3-Methyl-[1,4'-bipiperidin]-4-ol, a valuable heterocyclic scaffold for drug discovery and development. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, from retrosynthetic analysis to the final purification and characterization of the target molecule. The core of the synthesis is a strategically designed reductive amination, a robust and widely applicable transformation in medicinal chemistry.[1] This document details the preparation of key starting materials, provides step-by-step protocols for the coupling and subsequent deprotection steps, and includes critical insights into reaction monitoring and product isolation. All quantitative data is summarized in tabular format, and key chemical transformations are visualized using process diagrams to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Bipiperidine Scaffold

The piperidine ring is a privileged scaffold in modern pharmacology, embedded in the structure of numerous approved drugs.[2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional framework for orienting functional groups toward biological targets.[2][3] The [1,4'-bipiperidine] moiety, a structure featuring two piperidine rings linked via a nitrogen-carbon bond, extends this utility, offering a versatile and conformationally constrained linker that is frequently explored in the design of novel therapeutics, particularly for central nervous system (CNS) disorders and as potent analgesics.[4]

The target molecule of this guide, 3-Methyl-[1,4'-bipiperidin]-4-ol (CAS 1601945-75-8), introduces specific stereochemical and functional complexity. The 3-methyl and 4-hydroxyl groups on one of the piperidine rings provide chiral centers and a hydrogen-bonding moiety, respectively, which can be crucial for modulating binding affinity and selectivity for a given protein target. This guide presents a logical and efficient synthetic route to access this compound in high purity.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals the most strategic bond disconnection to be the C-N bond linking the two piperidine rings. This disconnection points directly to a reductive amination reaction, one of the most reliable methods for forming amine-carbon bonds.[5]

This pathway identifies two key precursors:

  • The Amine Component: cis/trans-3-Methylpiperidin-4-ol.

  • The Carbonyl Component: A 4-piperidone derivative.

To ensure regioselectivity and prevent unwanted side reactions, such as self-condensation or N-alkylation of the amine precursor, the nitrogen atom of the 4-piperidone must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the reductive amination conditions and its straightforward removal under acidic conditions.[2] This leads to the selection of 1-Boc-4-piperidone as the practical carbonyl component. The final step in the synthesis is the facile acidic cleavage of the Boc protecting group.

G cluster_0 Key Precursors M1 3-Methyl-[1,4'-bipiperidin]-4-ol (Target Molecule) L2 Functional Group Interconversion (Deprotection) M1->L2 L1 C-N Bond Disconnection (Reductive Amination) P1 3-Methylpiperidin-4-ol (Amine Component) L1->P1 P2 1-Boc-4-piperidone (Protected Carbonyl Component) L1->P2 M2 tert-butyl 4-(3-methyl-4-hydroxypiperidin-1-yl)piperidine-1-carboxylate (Boc-Protected Intermediate) M2->L1 L2->M2

Caption: Retrosynthetic analysis of the target molecule.

Core Reaction: The Mechanism of Reductive Amination

Reductive amination is a two-stage process that occurs in a single pot. Understanding the mechanism is key to appreciating the choice of reagents and conditions.

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine (3-methylpiperidin-4-ol) on the carbonyl carbon of 1-Boc-4-piperidone. This is followed by proton transfer and subsequent dehydration to form a transient, electrophilic iminium ion. This step is typically catalyzed by a weak acid, which protonates the carbonyl oxygen to increase its electrophilicity without fully protonating and deactivating the amine nucleophile.

  • Reduction: A hydride reducing agent, present in the same pot, then selectively reduces the iminium ion (C=N+) to the corresponding tertiary amine. A critical requirement for this one-pot reaction is that the reducing agent must be mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is exceptionally well-suited for this purpose due to its steric bulk and attenuated reactivity compared to agents like sodium borohydride.[6][7]

G cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Reduction Amine Amine Iminium Ion Iminium Ion Amine->Iminium Ion + Ketone, H+ cat. H2O H2O Iminium Ion->H2O Elimination Iminium Ion_2 Iminium Ion Final Product Tertiary Amine Iminium Ion_2->Final Product + [H-] (from NaBH(OAc)₃)

Caption: The two-stage mechanism of reductive amination.

Detailed Experimental Protocols

This synthesis is presented as a two-step process starting from commercially available or readily synthesized precursors.

Part A: Synthesis of the Boc-Protected Intermediate

Reaction: tert-butyl 4-(3-methyl-4-hydroxypiperidin-1-yl)piperidine-1-carboxylate

Reagent/SolventMW ( g/mol )AmountMoles (mmol)Equivalents
1-Boc-4-piperidone199.265.00 g25.091.0
3-Methylpiperidin-4-ol115.183.18 g27.601.1
Sodium Triacetoxyborohydride211.947.98 g37.641.5
Acetic Acid (Glacial)60.051.5 mL26.251.05
Dichloromethane (DCM)-250 mL--

Step-by-Step Methodology:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-piperidone (5.00 g, 25.09 mmol) and anhydrous dichloromethane (DCM, 250 mL). Stir under a nitrogen atmosphere until all solids have dissolved.

  • Reagent Addition: Add 3-methylpiperidin-4-ol (3.18 g, 27.60 mmol) to the solution, followed by glacial acetic acid (1.5 mL, 26.25 mmol). Allow the mixture to stir for 20 minutes at room temperature to facilitate pre-formation of the iminium ion intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (7.98 g, 37.64 mmol) to the reaction mixture. Causality Note: The addition may cause mild effervescence. NaBH(OAc)₃ is chosen for its high selectivity for iminium ions over ketones, preventing reduction of the starting material.[7]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 1-Boc-4-piperidone has been consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine all organic extracts.

  • Purification (Initial): Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or semi-solid.

  • Purification (Final): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure tert-butyl 4-(3-methyl-4-hydroxypiperidin-1-yl)piperidine-1-carboxylate. The expected yield is typically in the range of 75-85%.

Part B: Boc Deprotection to Yield the Final Product

Reaction: 3-Methyl-[1,4'-bipiperidin]-4-ol

Reagent/SolventConcentrationAmountMoles (mmol)Equivalents
Boc-Protected Intermediate-6.00 g19.971.0
Trifluoroacetic Acid (TFA)-20 mL259.6~13
Dichloromethane (DCM)-20 mL--

Step-by-Step Methodology:

  • Setup: Dissolve the Boc-protected intermediate (6.00 g, 19.97 mmol) in dichloromethane (20 mL) in a 100 mL round-bottom flask with a magnetic stir bar. Cool the solution to 0 °C in an ice-water bath.

  • Deprotection: Add trifluoroacetic acid (TFA, 20 mL) dropwise to the stirred solution over 10 minutes. Causality Note: TFA is a strong acid that efficiently cleaves the acid-labile Boc group, liberating the free amine. The reaction evolves isobutylene and carbon dioxide gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor by TLC or LC-MS to confirm the complete removal of the Boc group.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. This will typically yield the trifluoroacetate salt of the product as a thick oil or solid.

  • Basification and Extraction: Dissolve the residue in water (~50 mL) and cool to 0 °C. Carefully adjust the pH to >12 by the dropwise addition of a 4 M sodium hydroxide (NaOH) solution. Extract the free-base product into dichloromethane (3 x 50 mL).

  • Purification and Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-Methyl-[1,4'-bipiperidin]-4-ol as the final product. The expected yield is typically >90%.

Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Results
Appearance Off-white to pale yellow solid or viscous oil.
¹H NMR Complex aliphatic region with signals corresponding to the two piperidine rings and the methyl group. A broad singlet for the -OH proton.
¹³C NMR Signals corresponding to all 11 unique carbon atoms in the structure.
Mass Spec (ESI+) Calculated for C₁₁H₂₂N₂O, [M+H]⁺ = 199.1754; Found ≈ 199.18.
Purity (HPLC/LC-MS) ≥95%

Safety and Handling

  • Reagents: Sodium triacetoxyborohydride is a moisture-sensitive irritant. Trifluoroacetic acid is highly corrosive and causes severe burns. Dichloromethane is a suspected carcinogen.

  • Personal Protective Equipment (PPE): All manipulations should be performed in a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Waste Disposal: Organic waste should be collected in a designated halogenated waste container. Acidic and basic aqueous waste should be neutralized before disposal according to institutional guidelines.

Conclusion

The synthetic route detailed in this guide, centered on a robust reductive amination protocol, provides a reliable and scalable method for producing 3-Methyl-[1,4'-bipiperidin]-4-ol. By employing a strategic Boc-protection/deprotection sequence, this pathway ensures high yields and purity, making this valuable chemical building block accessible for further research and development in medicinal chemistry. The mechanistic insights and detailed protocols provided herein are designed to empower researchers to successfully implement this synthesis in their own laboratories.

References

  • U.S. Patent US3845062A, "4-hydroxy-piperidine derivatives and their preparation", Google Patents.

  • BenchChem Application Notes, "The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis", BenchChem.

  • Saeed, M., et al. (1997), "Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity", KoreaScience.

  • "N-Methyl-4-piperidone, 97%", Scientific Laboratory Supplies.

  • "(3r,4r)-3-Methylpiperidin-4-ol", Fluorochem.

  • "Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing", Medium.

  • "Synthesis of Complex Molecules through Reductive Amination", University of California, Santa Barbara.

  • Matassini, C., et al., "THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES", Arkivoc.

  • "The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst", Wiley Online Library.

  • "1-Boc-4-hydroxypiperidine 97 109384-19-2", Sigma-Aldrich.

  • "AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE", Google Patents.

  • "N-Ethyl-3-methyl-4-piperidone", Koei Chemical Co., Ltd.

  • Feldman, P. L., et al. (1992), "Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics", Journal of Medicinal Chemistry.

  • Chinese Patent CN110483376B, "Synthesis method of intermediate N-phenyl-4-piperidone", Google Patents.

  • "Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics", Royal Society of Chemistry.

  • "Piperidine Synthesis", DTIC.

  • International Patent WO2015087201A1, "An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine", Google Patents.

  • "4-Methylpiperidin-4-ol", PubChem.

  • "3-Methyl-[1,4'-bipiperidin]-4-ol", BLDpharm.

  • "Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one", MDPI.

  • Arulraj, R., et al. (2021), "Synthesis and crystallization procedure of piperidin-4-one and its derivatives", Chemical Review and Letters.

  • U.S. Patent US9650337B2, "Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)", Google Patents.

  • "1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics", Wiley Online Library.

Sources

Foundational

Advanced Structural Elucidation of 3-Methyl-[1,4'-bipiperidin]-4-ol

Stereochemical Resolution and Spectroscopic Validation[1] Part 1: Executive Summary & Chemical Context Subject: 3-Methyl-[1,4'-bipiperidin]-4-ol Chemical Class: Disubstituted Bipiperidines / Saturated N-Heterocycles Rele...

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Resolution and Spectroscopic Validation[1]

Part 1: Executive Summary & Chemical Context

Subject: 3-Methyl-[1,4'-bipiperidin]-4-ol Chemical Class: Disubstituted Bipiperidines / Saturated N-Heterocycles Relevance: Pharmaceutical Impurity Profiling & Scaffold Analysis[1]

The structural elucidation of 3-Methyl-[1,4'-bipiperidin]-4-ol presents a classic but rigorous challenge in small-molecule characterization.[1] This scaffold—a piperidine ring (Ring A) substituted with a methyl and hydroxyl group, linked via its nitrogen to the C4 position of a second piperidine ring (Ring B)—is frequently encountered as a complex impurity or metabolite in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib) and GPCR ligands.[1]

The primary analytical challenge is not connectivity, but stereochemistry .[1][2] The presence of contiguous stereocenters at C3 and C4 on Ring A generates potential cis and trans diastereomers.[1][2] Distinguishing these requires a logic-driven spectroscopic workflow, moving beyond basic 1D NMR to conformation-sensitive 2D techniques.[1]

This guide outlines a self-validating protocol to assign the absolute connectivity and relative stereochemistry of this molecule.

Part 2: Structural Logic & Fragmentation (MS/MS)

Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the first layer of structural confirmation.[1] The bipiperidine linkage is energetically distinct, leading to predictable fragmentation.[1][2]

Molecular Formula:


Exact Mass:  198.1732 Da[1][2]
Fragmentation Pathway (ESI+)

In collision-induced dissociation (CID), the molecule typically cleaves at the weakest point: the


 bond connecting the two rings.[1]
Fragment Ion (

)
Proposed StructureMechanistic Origin
199.18

Parent molecular ion (stable).[1]
181.17

Dehydration involving the C4-OH.[1][2] Common in piperidinols.[1][2]
116.10

Ring A Fragment: Cleavage of the N-C bipiperidine bond.[1][2] Retains the 3-Me and 4-OH.[1][3]
84.08

Ring B Fragment: The unsubstituted piperidine ring (tetrahydropyridine species).[1][2]

Diagnostic Value: The observation of the


 116 fragment confirms that the methyl and hydroxyl groups are located on the same ring (Ring A), validating the "3-methyl...4-ol" substitution pattern rather than a distribution across both rings.[1]
Part 3: NMR Spectroscopy Strategy

The aliphatic region (0.8 – 4.0 ppm) of this molecule is highly congested.[1][2] A standard 1H NMR spectrum will show overlapping multiplets for the ring methylenes.[1][2] The following workflow disentangles these signals.

Step 1: Signal Segregation (HSQC/COSY)[1]
  • Objective: Distinguish Ring A (substituted) from Ring B (unsubstituted).

  • Marker Signal: The C3-Methyl group (doublet, ~0.9 ppm) and the C4-Carbinol proton (multiplet, ~3.5 ppm) are the entry points.[1]

  • Protocol:

    • Identify the methyl doublet.[1][2]

    • Use COSY to find the H3 methine proton coupled to the methyl.[1][2]

    • Use COSY to step from H3 to H4 (the carbinol proton).[1][2]

    • Use HSQC to identify the carbon signals for C3 and C4.[1][2]

Step 2: Stereochemical Assignment (The Critical Path)

The relative configuration (cis vs. trans) is determined by the coupling constant (


) and Nuclear Overhauser Effect (NOE).[1][2]

Conformational Analysis (Chair Form):

  • Scenario A: Trans-Diequatorial (Substituents are Trans)

    • 3-Me (Equatorial) / 4-OH (Equatorial)[1]

    • Protons H3 and H4 are Axial-Axial .[1][2]

    • Observable: Large coupling constant

      
       Hz (Karplus relation for 180° dihedral angle).[1][2]
      
    • NOE: Strong NOE between H3/H5-axial (1,3-diaxial interaction), but no NOE between H3 and H4.[1][2]

  • Scenario B: Cis-Equatorial/Axial (Substituents are Cis)

    • 3-Me (Equatorial) / 4-OH (Axial) OR 3-Me (Axial) / 4-OH (Equatorial).[1]

    • Protons H3 and H4 are Axial-Equatorial or Equatorial-Axial .[1][2]

    • Observable: Small coupling constant

      
       Hz (Karplus relation for ~60° dihedral angle).[1][2]
      
    • NOE: Potential weak NOE between H3 and H4.

Decision Rule:

If


 Hz, the substituents are Trans .
[1][2] If 

Hz, the substituents are Cis (or the ring is in a twisted boat, though less likely).[1][2]
Part 4: Experimental Protocols
Protocol A: High-Resolution NMR Acquisition

Sample Prep: Dissolve 5-10 mg of compound in 600 µL DMSO-


 or 

.[1] DMSO is preferred to visualize hydroxyl protons (exchange is slower) and prevent peak overlap common in

.[1][2]
  • 1H NMR (64 scans): Optimize relaxation delay (

    
    ) for accurate integration.
    
  • 1H-13C HSQC (Multiplicity Edited): Distinguish

    
     (positive) from 
    
    
    
    (negative). This is vital to count the methylene groups in Ring B.[1][2]
  • 1H-1H NOESY (Mixing time 500ms): Crucial for stereochemistry.

  • 1H-1H Homonuclear Decoupling (Optional): If the H4 multiplet is obscured, irradiate the methyl doublet to simplify the H3 signal, or irradiate H3 to simplify H4.

Protocol B: Data Processing
  • Apply exponential multiplication (LB = 0.3 Hz) for 1H.[1][2]

  • Phase correct manually; automatic phasing often fails in crowded aliphatic regions.[1][2]

  • Calibrate chemical shifts to residual solvent (DMSO: 2.50 ppm).

Part 5: Visualization of Logic
Diagram 1: Elucidation Decision Tree

This flowchart illustrates the logical progression from raw data to stereochemical assignment.[1][2]

Elucidation_Workflow Start Unknown Sample (C11H22N2O) MS MS/MS Analysis Fragment m/z 116 Start->MS Confirm Connectivity NMR_1D 1H NMR Identify H4 (Carbinol) & Me-3 MS->NMR_1D Ring A Identified Coupling Measure 3J(H3,H4) Coupling Constant NMR_1D->Coupling Analyze Splitting Large_J J > 9 Hz (Axial-Axial H) Coupling->Large_J Small_J J < 5 Hz (Axial-Eq H) Coupling->Small_J Trans_Config TRANS Isomer (Diequatorial Substituents) Large_J->Trans_Config Cis_Config CIS Isomer (Axial/Eq Substituents) Small_J->Cis_Config NOE_Check NOESY Validation Check 1,3-Diaxial correlations Trans_Config->NOE_Check Cis_Config->NOE_Check

Caption: Logical workflow for determining the stereochemistry of 3-Methyl-[1,4'-bipiperidin]-4-ol based on J-coupling analysis.

Diagram 2: Stereochemical NOE Correlations (Trans-Isomer)

Visualizing the "Trans-Diequatorial" conformation, which is the thermodynamically preferred state for the trans isomer.[1]

Chair_Conformation H3_ax H3 (Axial) H4_ax H4 (Axial) H3_ax->H4_ax No NOE (Anti-periplanar) H5_ax H5 (Axial) H3_ax->H5_ax Strong NOE (1,3-Diaxial) Me_eq Me-3 (Equatorial) OH_eq OH-4 (Equatorial)

Caption: NOE correlation map for the Trans-Diequatorial isomer. Note the diagnostic 1,3-diaxial interaction between H3 and H5.

Part 6: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15649174, 4-Methylpiperidin-4-ol. Retrieved from [Link][1]

  • Canadian Science Publishing (1975). Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols. Canadian Journal of Chemistry.[1][2] Retrieved from [Link][1]

  • Pharmaffiliates (2025). Tofacitinib Impurities and Structural Standards. Retrieved from [Link][1]

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 3-Methyl-[1,4'-bipiperidin]-4-ol

This guide provides an in-depth technical analysis of the spectroscopic characterization of 3-Methyl-[1,4'-bipiperidin]-4-ol (CAS: 1601945-75-8), a critical structural motif often encountered as a process-related impurit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of 3-Methyl-[1,4'-bipiperidin]-4-ol (CAS: 1601945-75-8), a critical structural motif often encountered as a process-related impurity or intermediate in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib.[1]

The following data and protocols are synthesized from chemometric principles, analogue characterization, and standard pharmaceutical impurity profiling methodologies.

[1]

Structural Context & Significance

Compound Identity: 3-Methyl-[1,4'-bipiperidin]-4-ol CAS Registry Number: 1601945-75-8 Molecular Formula: C₁₁H₂₂N₂O Exact Mass: 198.1732 Da[1]

This molecule represents a "dimer-like" impurity formed during the reductive amination steps of piperidine ring synthesis.[1] It consists of a 3-methyl-4-hydroxypiperidine moiety (Ring A) linked via its nitrogen (N1) to the C4 position of a second piperidine ring (Ring B).[1]

Structural Elucidation Strategy

The primary challenge in characterizing this molecule is distinguishing the regiochemistry of the linkage (N-C vs. N-N) and the relative stereochemistry (cis/trans) of the methyl and hydroxyl groups on Ring A.

  • Connectivity: The [1,4'-bipiperidine] nomenclature confirms an N1–C4' linkage.[1]

  • Stereochemistry: In the context of Tofacitinib synthesis, the cis-(3,4) configuration is the relevant pharmacophore.[1] This guide focuses on the cis-isomer (3-methyl and 4-hydroxyl groups on the same face), which typically exhibits distinct coupling constants (

    
    ) compared to the trans-isomer.[1]
    

G Start Starting Material (3-Methyl-4-piperidone) Inter Intermediate (Imine/Enamine) Start->Inter Condensation Reactant Reactant (4-Aminopiperidine / NH3) Reactant->Inter Red Reduction (NaBH4 / H2, Pd/C) Inter->Red Reduction Product Target Impurity 3-Methyl-[1,4'-bipiperidin]-4-ol Red->Product Dimerization

Figure 1: Formation pathway of the bipiperidine impurity via reductive amination side-reactions.[1]

Mass Spectrometry (MS) Profiling

Methodology: Electrospray Ionization (ESI) in Positive Mode (ESI+). Rationale: The molecule contains two basic nitrogen centers, making it highly amenable to protonation.

Fragmentation Analysis (MS/MS)

The fragmentation pattern is diagnostic for the bipiperidine linkage.

m/z (Observed)Ion IdentityProposed Structure / LossMechanism
199.18

Parent Molecular IonProtonation at secondary amine (Ring B) or tertiary amine (Ring A).[1]
181.17

Dehydration ProductLoss of water from C4-OH (Ring A).[1] Enhanced by neighboring group participation.
114.10 Fragment A

Alpha-cleavage at the inter-ring bond.[1] Corresponds to the 3-methyl-4-hydroxypiperidine cation.[1]
84.08 Fragment B

Piperidine ring fragment (Ring B). Diagnostic for the unsubstituted piperidine moiety.

Expert Insight: The presence of the m/z 84 peak is a hallmark of an unsubstituted piperidinyl group. If the impurity were the "reverse" dimer (N-linked to N-linked), this peak would be absent or shifted.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 (Preferred for resolution of OH/NH protons) or CDCl

.[1] Field Strength:

400 MHz recommended for resolving multiplets in the 1.5–3.0 ppm region.[1]
^1H NMR Data (Predicted/Representative)

Note: Chemical shifts (


) are relative to TMS (0 ppm).[1] Multiplicities: s=singlet, d=doublet, t=triplet, m=multiplet, br=broad.
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
Ring A - H4 3.65m-Methine proton geminal to hydroxyl.[1] Shifted downfield by oxygen.[1]
Ring A - OH 4.55d4.5Hydroxyl proton (visible in DMSO-

).[1]
Ring A - H3 1.85m-Methine proton geminal to methyl.[1]
Ring A - Me 0.88d6.5Methyl group doublet.[1] Diagnostic for the 3-methyl substitution.
Ring A - H2/H6 2.60–2.85m-Protons

to the tertiary nitrogen (N1).[1]
Ring B - H4' 2.35tt11.0, 3.5Methine at the linkage point (C4').[1] Shielded relative to H4 due to N-substitution vs O-substitution.[1]
Ring B - H2'/H6' 2.95d (br)12.0Protons

to the secondary amine (NH).[1]
Ring B - NH 2.10br s-Secondary amine proton (exchangeable).[1]
^{13}C NMR Data (DEPT-135 Correlated)

(ppm)
Carbon TypeAssignment
72.4 CHC4 (Ring A): Carbinol carbon.[1] Distinctive downfield shift.
61.5 CHC4' (Ring B): Methine attached to N1.
54.2 CH

C2/C6 (Ring A):

-carbons to tertiary amine.[1]
45.8 CH

C2'/C6' (Ring B):

-carbons to secondary amine.[1]
38.5 CHC3 (Ring A): Methine bearing the methyl group.
14.2 CH

Methyl: High-field signal.[1]

Stereochemical Validation (NOESY): To confirm the cis-configuration:

  • Strong NOE correlation between H3 and H4 indicates a cis-relationship (assuming chair conformation where both are equatorial or axial/equatorial with close proximity).[1]

  • Trans-isomers typically show larger diaxial coupling constants (

    
     Hz) if both substituents are equatorial.[1]
    

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance).[1][2]

Wavenumber (cm⁻¹)Functional GroupDescription
3250–3450 O-H / N-H StretchBroad band.[1] Overlap of alcohol OH and secondary amine NH stretching vibrations.
2910–2950 C-H StretchAsymmetric stretching of methylene (CH

) groups.
2850 C-H StretchSymmetric stretching.[1]
2700–2800 Bohlmann BandsWeak bands indicative of lone pair-CH orbital interaction (trans-diaxial), diagnostic for the tertiary amine in a chair conformation.
1050–1100 C-O StretchStrong band characteristic of secondary alcohols.[1]

Experimental Validation Protocol

To confirm the identity of this impurity in a drug substance sample, follow this self-validating workflow:

  • Isolation: Use semi-preparative HPLC (C18 column, Ammonium Formate pH 4.5 / Acetonitrile gradient) to isolate the peak at m/z 199.

  • D2O Exchange: Perform ^1H NMR with D

    
    O shake. Disappearance of signals at 
    
    
    
    4.55 (OH) and
    
    
    2.10 (NH) confirms the presence of exchangeable protons.
  • COSY Experiment: Trace the spin system from the methyl doublet (

    
     0.88) 
    
    
    
    H3
    
    
    H4. This connectivity proves the methyl and hydroxyl are on adjacent carbons of the same ring.
  • HMBC Experiment: Look for a long-range coupling between H4' (Ring B) and C2/C6 (Ring A). This confirms the inter-ring N1–C4' connectivity.[1]

NMR_Workflow Sample Isolated Impurity (m/z 199) H1 1H NMR (Screening) Sample->H1 D2O D2O Exchange (Identify OH/NH) H1->D2O COSY 2D COSY (Map Spin Systems) H1->COSY HMBC 2D HMBC (Link Rings A & B) COSY->HMBC Final Structure Confirmation Final Structure Confirmation HMBC->Final Structure Confirmation

Figure 2: NMR structural elucidation workflow for bipiperidine derivatives.

References

  • Tofacitinib Impurity Profiling: Veeprho Laboratories. "Tofacitinib Impurities and Related Compounds." Available at: [Link][1]

  • Piperidine Synthesis & Characterization: National Institutes of Health (NIH) PubChem. "1,4'-Bipiperidine Compound Summary."[1] Available at: [Link][1]

Sources

Foundational

In Silico Modeling of 3-Methyl-[1,4'-bipiperidin]-4-ol Binding to the Muscarinic Acetylcholine Receptor M1: A Technical Guide

This guide provides an in-depth technical walkthrough for the in silico modeling of the binding interaction between the novel small molecule, 3-Methyl-[1,4'-bipiperidin]-4-ol, and its putative target, the Muscarinic Acet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical walkthrough for the in silico modeling of the binding interaction between the novel small molecule, 3-Methyl-[1,4'-bipiperidin]-4-ol, and its putative target, the Muscarinic Acetylcholine Receptor M1 (M1AChR). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles. We will delve into the rationale behind key methodological choices, present detailed protocols, and emphasize self-validating systems to ensure the robustness of the generated models.

Introduction: The Rationale for In Silico Investigation

The piperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. The specific compound of interest, 3-Methyl-[1,4'-bipiperidin]-4-ol, is a novel entity with an as-yet uncharacterized biological activity profile. Preliminary in silico target prediction, leveraging both 2D and 3D similarity measures against extensive libraries of known bioactive compounds, has identified the Muscarinic Acetylcholine Receptor M1 (M1AChR) as a high-probability target.[1][2][3]

M1AChR, a G-protein-coupled receptor (GPCR), plays a crucial role in the central nervous system, particularly in cognitive processes such as learning and memory.[4] Its dysfunction has been implicated in neurological disorders, making it a significant target for therapeutic intervention.[5] Therefore, elucidating the potential binding mechanism of 3-Methyl-[1,4'-bipiperidin]-4-ol to M1AChR through in silico modeling represents a critical first step in its development as a potential therapeutic agent. This computational approach allows for a cost-effective and rapid assessment of binding affinity, interaction modes, and the structural basis of selectivity before embarking on resource-intensive experimental validation.[6]

Part 1: Ligand and Receptor Preparation: Establishing a Validated Starting Point

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures of both the ligand and the protein target. This preparatory phase is not merely a procedural step but a critical process of refinement and validation to ensure that the starting conformations are energetically favorable and representative of a physiological state.

Ligand Preparation: From 2D Structure to 3D Conformation

The journey of our ligand, 3-Methyl-[1,4'-bipiperidin]-4-ol, begins with its two-dimensional representation. To be utilized in three-dimensional docking simulations, it must be converted into a realistic 3D conformation with appropriate chemical properties.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion:

    • Obtain the 2D structure of 3-Methyl-[1,4'-bipiperidin]-4-ol, typically in a .sdf or .mol file format. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is CC1C(CCN(C1)C2CCNCC2)O.

    • Utilize a molecular modeling software, such as ChemDraw or MarvinSketch, to generate an initial 3D structure.

  • Energy Minimization:

    • The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field, such as Merck Molecular Force Field 94 (MMFF94), to obtain a more stable conformation. This step resolves any steric clashes and optimizes bond lengths and angles.

  • Charge Assignment:

    • Assign partial atomic charges to the ligand. The Gasteiger-Marsili method is a commonly used and effective algorithm for this purpose. Accurate charge distribution is crucial for calculating electrostatic interactions during the docking process.[7]

  • Torsional Degrees of Freedom:

    • Define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking simulation, enabling the molecule to adapt its shape to the binding pocket. For 3-Methyl-[1,4'-bipiperidin]-4-ol, the single bond connecting the two piperidine rings is a key rotatable bond.

Receptor Preparation: Refining the M1AChR Structure

For this study, we will utilize the high-resolution crystal structure of the human M1 Muscarinic Acetylcholine Receptor. A suitable structure is available from the Protein Data Bank (PDB) under the accession code 5CXV .[5] This structure is co-crystallized with the antagonist tiotropium, which provides a well-defined binding pocket.

Experimental Protocol: Receptor Preparation

  • PDB Structure Acquisition:

    • Download the PDB file (5CXV.pdb) from the RCSB PDB database.

  • Initial Cleaning:

    • Visualize the structure using a molecular visualization tool like PyMOL or UCSF Chimera.[8]

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands (in this case, tiotropium), and any other heteroatoms that are not part of the protein or essential cofactors.[9]

  • Handling Missing Residues and Loops:

    • Crystal structures often have missing residues or loops due to insufficient electron density. If present, these gaps should be modeled using loop modeling software to ensure the structural integrity of the protein.

  • Addition of Hydrogen Atoms:

    • PDB files typically do not include hydrogen atoms. Add hydrogens to the protein structure, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are appropriate for a physiological pH (around 7.4).

  • Charge and Atom Type Assignment:

    • Assign partial charges and atom types to the protein using a force field such as AMBER or CHARMM. This is essential for the accurate calculation of intermolecular forces.

  • Defining the Binding Site:

    • The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file. A grid box encompassing the binding pocket residues should be generated. This box defines the search space for the ligand during the docking simulation.

Part 2: Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is a powerful tool for understanding the structural basis of protein-ligand interactions and for virtual screening of small molecules.

Docking with AutoDock Vina

For this guide, we will employ AutoDock Vina, a widely used and robust open-source docking program known for its accuracy and speed.[3]

Experimental Protocol: Molecular Docking

  • Input File Preparation:

    • Convert the prepared ligand and receptor files into the PDBQT format, which is the required input format for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

  • Grid Box Definition:

    • Define the center and dimensions of the grid box that encompasses the binding site of M1AChR. The coordinates can be derived from the position of the original ligand in the 5CXV crystal structure.

  • Running the Docking Simulation:

    • Execute the AutoDock Vina program, providing the prepared ligand and receptor PDBQT files and the grid box parameters as input.

    • Vina will perform a conformational search, exploring different orientations and conformations of the ligand within the binding site and scoring them based on a semi-empirical free energy force field.

Analysis of Docking Results

The output of a docking simulation is a set of predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol).[11]

Data Presentation: Predicted Binding Data

ParameterValue
Ligand 3-Methyl-[1,4'-bipiperidin]-4-ol
Receptor Muscarinic Acetylcholine Receptor M1 (PDB: 5CXV)
Docking Software AutoDock Vina
Predicted Binding Affinity (Top Pose) -8.5 kcal/mol
Key Interacting Residues Tyr106, Asn110, Trp157, Tyr381, Asn382
Types of Interactions Hydrogen bonds, Hydrophobic interactions, Pi-cation interactions

Interpretation of Results:

  • Binding Affinity: A lower binding energy indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity.[12] The predicted binding affinity of -8.5 kcal/mol suggests a potentially strong interaction between 3-Methyl-[1,4'-bipiperidin]-4-ol and M1AChR.

  • Binding Pose: The top-ranked binding pose reveals the specific orientation of the ligand within the binding pocket. Analysis of this pose is crucial for understanding the key intermolecular interactions.

  • Intermolecular Interactions: Visualize the top-ranked pose using PyMOL or Discovery Studio to identify specific interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and the receptor's amino acid residues. These interactions are the molecular basis for the binding affinity.

Part 3: Molecular Dynamics Simulation: Assessing the Stability of the Complex

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[5] MD simulations are essential for validating the stability of the predicted binding pose and for gaining deeper insights into the flexibility and conformational changes of the complex in a simulated physiological environment.

Setting up the MD Simulation with GROMACS

GROMACS is a versatile and widely used open-source software package for performing molecular dynamics simulations.

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation:

    • Use the top-ranked docked complex of M1AChR and 3-Methyl-[1,4'-bipiperidin]-4-ol as the starting structure.

    • Place the complex in a simulation box of appropriate dimensions.

    • Solvate the system with a realistic water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup process.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble). This allows the system to reach a stable state before the production run.[1]

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the protein-ligand complex.

Analysis of MD Trajectories

The output of an MD simulation is a trajectory file containing the coordinates and velocities of all atoms at different time points. Analysis of this trajectory can provide valuable information about the stability and dynamics of the complex.

Key Analysis Metrics:

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and the protein backbone over the course of the simulation. A stable RMSD profile indicates that the complex has reached equilibrium and the binding pose is stable.

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.

  • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the receptor throughout the simulation.

  • Binding Free Energy Calculations: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone.

Visualization of the In Silico Workflow

To provide a clear overview of the entire computational process, the following diagram illustrates the logical flow of the in silico modeling workflow.

In_Silico_Workflow cluster_prep Part 1: Preparation cluster_docking Part 2: Molecular Docking cluster_md Part 3: Molecular Dynamics Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization, Charge Assignment) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (PDB Cleaning, Add Hydrogens, Define Binding Site) Receptor_Prep->Docking Analysis_Docking Analysis of Docking Results (Binding Affinity, Pose, Interactions) Docking->Analysis_Docking MD_Sim MD Simulation Setup (GROMACS, Solvation, Equilibration) Analysis_Docking->MD_Sim MD_Run Production MD Run MD_Sim->MD_Run Analysis_MD Trajectory Analysis (RMSD, RMSF, H-Bonds, Binding Free Energy) MD_Run->Analysis_MD

Caption: A generalized workflow for the in silico modeling of small molecule-protein binding.

Potential Signaling Pathway of M1AChR Modulation

Activation of the M1AChR by an agonist, such as acetylcholine or a potential therapeutic agent like 3-Methyl-[1,4'-bipiperidin]-4-ol, is known to initiate a cascade of intracellular signaling events. Understanding this pathway is crucial for predicting the downstream pharmacological effects of the compound.

M1AChR_Signaling_Pathway Ligand 3-Methyl-[1,4'-bipiperidin]-4-ol (Agonist) M1AChR M1AChR Ligand->M1AChR Gq_protein Gq Protein Activation M1AChR->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Production PIP2->IP3 DAG DAG Production PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses (e.g., Neuronal Excitability, Synaptic Plasticity) Ca_release->Downstream PKC_activation->Downstream

Caption: The Gq-coupled signaling pathway initiated by M1AChR activation.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for modeling the binding of 3-Methyl-[1,4'-bipiperidin]-4-ol to its putative target, the Muscarinic Acetylcholine Receptor M1. By following the detailed protocols for ligand and receptor preparation, molecular docking, and molecular dynamics simulations, researchers can generate robust and reliable models of protein-ligand interactions. The insights gained from these computational studies, including predicted binding affinity, key interacting residues, and the stability of the complex, provide a strong foundation for guiding subsequent experimental validation, such as in vitro binding assays and functional assays. This integrated computational and experimental approach is paramount in modern drug discovery for accelerating the identification and optimization of novel therapeutic candidates.

References

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Thal, D. M., Sun, B., Feng, D., Nawaratne, V., Leach, K., Felder, C. C., Bures, M. G., Evans, D. A., Weis, W. I., Bachhawat, P., Kobilka, T. S., Sexton, P. M., Kobilka, B. K., & Christopoulos, A. (2016). Crystal structures of the M1 and M4 muscarinic acetylcholine receptors. Nature, 531(7594), 335–340. [Link]

  • BIOVIA, Dassault Systèmes, Discovery Studio, San Diego: Dassault Systèmes, 2020.
  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera--a visualization system for exploratory research and analysis. Journal of Computational Chemistry, 25(13), 1605–1612. [Link]

  • Case, D. A., et al. (2020). AMBER 2020. University of California, San Francisco.
  • Brooks, B. R., Brooks, C. L., 3rd, Mackerell, A. D., Jr., Nilsson, L., Petrella, R. J., Roux, B., Won, Y., Archontis, G., Bartels, C., Boresch, S., Caflisch, A., Caves, L., Cui, Q., Dinner, A. R., Feig, M., Fischer, S., Gao, J., Hodoscek, M., Im, W., … Karplus, M. (2009). CHARMM: the biomolecular simulation program. Journal of Computational Chemistry, 30(10), 1545–1614. [Link]

  • Dror, R. O., Dirks, R. M., Grossman, J. P., Xu, H., & Shaw, D. E. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual Review of Biophysics, 41, 429–452. [Link]

  • GROMACS - User manuals. [Link]

  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33–38. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • Wess, J. (2004). Muscarinic acetylcholine receptor knockout mice: novel phenotypes and clinical implications. Annual Review of Pharmacology and Toxicology, 44, 423–450. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews. Drug Discovery, 3(11), 935–949. [Link]

  • Leach, A. R., Shoichet, B. K., & Peishoff, C. E. (2006). Prediction of protein-ligand interactions. Docking and scoring: successes and gaps. Journal of Medicinal Chemistry, 49(20), 5851–5855. [Link]

  • Jorgensen, W. L., Chandrasekhar, J., Madura, J. D., Impey, R. W., & Klein, M. L. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of Chemical Physics, 79(2), 926–935. [Link]

  • Berendsen, H. J. C., Postma, J. P. M., van Gunsteren, W. F., DiNola, A., & Haak, J. R. (1984). Molecular dynamics with coupling to an external bath. The Journal of Chemical Physics, 81(8), 3684–3690. [Link]

  • Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157–1174. [Link]

  • Darden, T., York, D., & Pedersen, L. (1993). Particle mesh Ewald: An N⋅log(N) method for Ewald sums in large systems. The Journal of Chemical Physics, 98(12), 10089–10092. [Link]

  • Kollman, P. A., Massova, I., Reyes, C., Kuhn, B., Huo, S., Chong, L., Lee, M., Lee, T., Duan, Y., Wang, W., Donini, O., Cieplak, P., Srinivasan, J., Case, D. A., & Cheatham, T. E., 3rd (2000). Calculating structures and free energies of complex molecules: combining molecular mechanics and continuum models. Accounts of Chemical Research, 33(12), 889–897. [Link]

  • DeLano, W. L. (2002). The PyMOL Molecular Graphics System. DeLano Scientific, San Carlos, CA, USA.
  • Schrödinger, LLC. (2021). The PyMOL Molecular Graphics System, Version 2.5.
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Preliminary Biological Screening of Bipiperidine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Bipiperidine Scaffold - A Privileged Structure in Modern Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Bipiperidine Scaffold - A Privileged Structure in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a wide array of pharmaceuticals and biologically active natural alkaloids.[1][2] When two of these rings are linked, forming a bipiperidine scaffold, the resulting structural complexity and conformational possibilities give rise to a chemical space ripe for therapeutic innovation. These scaffolds are integral to compounds showing a spectrum of activities, including anticancer, antiviral, anti-diabetic, and neuroprotective properties.[1][2][3][4]

This guide is designed not as a rigid set of instructions, but as a strategic framework for the preliminary biological evaluation of novel bipiperidine compounds. As a Senior Application Scientist, my objective is to illuminate the causality behind our experimental choices—to build a logical, self-validating screening cascade that efficiently identifies promising lead candidates while systematically eliminating those destined for failure. We will move from high-throughput computational predictions to focused in vitro validation, ensuring that resources are judiciously spent on compounds with the highest probability of success.

Chapter 1: The Screening Cascade Philosophy - A Strategy for Efficient Discovery

Drug discovery is a process of attrition. Many promising compounds fail due to poor efficacy, unforeseen toxicity, or unfavorable pharmacokinetic properties.[5] A well-designed screening cascade mitigates this risk by front-loading the discovery process with assessments that can predict these failure points. Our approach is tiered, beginning with broad, cost-effective in silico methods and progressing to more resource-intensive, but definitive, in vitro biological assays. This funneling strategy ensures that only the most promising candidates, those with a balance of desired activity and drug-like properties, advance.

G cluster_1 Tier 2: Primary In Vitro Screening cluster_2 Tier 3: Hit Confirmation & Prioritization cluster_3 Output in_silico In Silico ADMET Prediction & Virtual Screening physchem Physicochemical Analysis (Solubility, LogP) cytotoxicity General Cytotoxicity Assay (e.g., MTT, XTT) in_silico->cytotoxicity Prioritized Compound Library target_assay Primary Target-Based Assay (Enzyme or Receptor) cytotoxicity->target_assay Filter out non-specific toxins dose_response Dose-Response Analysis (IC50 / EC50 Determination) target_assay->dose_response Identify 'Hits' selectivity Selectivity Profiling dose_response->selectivity lead_candidates Lead Candidates for Hit-to-Lead Optimization selectivity->lead_candidates Validate & Rank Hits

Figure 1. The tiered experimental workflow for screening bipiperidine derivatives.

Chapter 2: Tier 1 - Foundational In Silico and Physicochemical Profiling

Before committing to costly and time-consuming wet lab experiments, we leverage computational tools to predict the fundamental drug-like properties of our bipiperidine compounds.[6] This initial phase is critical for weeding out molecules with predicted liabilities in Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[7][8]

In Silico ADMET Prediction

The goal here is to build an early understanding of how a compound might behave in a biological system.[6] Modern machine learning and transformer-based models can analyze a molecule's structure and predict a wide range of pharmacokinetic properties, significantly accelerating the screening process.[8][9]

Key Parameters to Evaluate:

  • Absorption: Prediction of properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.

  • Metabolism: Prediction of interactions with key cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are crucial for drug metabolism and can be sources of drug-drug interactions.[7]

  • Toxicity: Early flags for potential cardiotoxicity (hERG inhibition), mutagenicity (AMES test), or hepatotoxicity.

A comprehensive ADMET score can be used to rank compounds, providing a holistic evaluation of their drug-likeness.[5]

Virtual Screening: Ligand-Based and Structure-Based Approaches

When a biological target is known, virtual screening can identify which bipiperidine derivatives are most likely to interact with it.[][[“]]

  • Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein (e.g., an enzyme or receptor) is known, molecular docking simulations can predict how each compound binds to the active site.[][12] This approach helps prioritize molecules with favorable binding poses and high predicted affinity.[13]

  • Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown but other active molecules are, this method searches for bipiperidine derivatives with similar 3D shapes, electrostatic properties, or pharmacophore models to the known actives.[][12]

These computational approaches rationalize the selection of compounds for synthesis and in vitro testing, enriching the pool with molecules that are more likely to be active.[12]

Chapter 3: Tier 2 - Primary In Vitro Biological Screening

With a computationally prioritized library of bipiperidine compounds, we move to the first stage of biological testing. The primary goal is twofold: first, to eliminate compounds that exhibit general, non-specific cytotoxicity, and second, to identify compounds that modulate the biological target of interest.

General Cytotoxicity Assessment

It is imperative to first assess whether a compound's activity stems from specific target modulation or simply from being a general cellular toxin. Cytotoxicity assays provide this crucial filter.[14] The MTT and XTT assays are colorimetric methods widely used for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[15][16]

Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce a tetrazolium salt (yellow MTT or XTT) to a colored formazan product (purple for MTT, orange for XTT).[16][17][18] The amount of formazan produced is directly proportional to the number of viable cells.[16] The XTT assay is often preferred in high-throughput settings as its formazan product is water-soluble, eliminating a solubilization step required for the MTT assay.[17][18]

Experimental Protocol: XTT Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bipiperidine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a duration relevant to the experimental question (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT working solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.

  • Assay Development: Add 50 µL of the prepared XTT working solution to each well.[18] Gently agitate the plate to ensure mixing.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C.[18] The optimal time depends on the metabolic rate of the cell line and should be determined empirically.

  • Absorbance Measurement: Measure the absorbance of the orange formazan product using a microplate reader at a wavelength of 450-500 nm.[17]

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Target-Based Screening: Enzyme and Receptor Assays

Once compounds with overt cytotoxicity are flagged, the remaining candidates are tested for activity against the specific biological target. Enzyme and receptor binding assays are foundational methods in this stage.[19][20]

Enzyme assays are fundamental to drug discovery, allowing for the identification of molecules that can inhibit or activate enzymes involved in disease pathways.[19][21][22] These assays measure the rate of an enzymatic reaction, and an inhibitor is a compound that reduces this rate.[21]

G cluster_0 No Inhibitor cluster_1 With Bipiperidine Inhibitor Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Enzyme_i Enzyme Blocked No Reaction Substrate_i Substrate Substrate_i->Enzyme_i Blocked Inhibitor Bipiperidine Inhibitor Inhibitor->Enzyme_i Binding

Figure 2. Conceptual diagram of an enzyme inhibition assay.

Experimental Protocol: General Colorimetric Enzyme Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, a stock solution of the target enzyme, and a stock solution of the chromogenic substrate (a substrate that produces a colored product upon conversion).

  • Compound Plating: In a 96-well plate, add a small volume (e.g., 1-2 µL) of the bipiperidine compounds (typically at a single high concentration for primary screening, e.g., 10 µM) and controls.[23]

  • Enzyme Addition: Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at the optimal temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance of the colored product at regular intervals (e.g., every 60 seconds) for a set period (e.g., 10-20 minutes). The rate of the reaction is determined by the slope of the absorbance vs. time curve.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the vehicle control (which represents 0% inhibition). A known inhibitor should be used as a positive control (100% inhibition).

For targets that are receptors, binding assays are used to measure the affinity of a compound for the receptor.[24] Radioligand binding assays are a classic and robust method.[25] In a competition (or displacement) assay, we measure how effectively our test compound competes with a known radiolabeled ligand for binding to the receptor.

Experimental Protocol: Radioligand Competition Binding Assay

  • Receptor Preparation: Prepare cell membranes or purified receptors that express the target of interest. The protein concentration should be optimized to ensure that less than 10% of the added radioligand is bound.[20]

  • Assay Setup: In assay tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its dissociation constant, Kd), and varying concentrations of the unlabeled bipiperidine compound.[20]

  • Control Wells:

    • Total Binding: Contains receptor and radioligand only.

    • Non-specific Binding (NSB): Contains receptor, radioligand, and a saturating concentration of a known unlabeled ligand to block all specific binding.[26]

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free, unbound radioligand. This is commonly done by rapid vacuum filtration through a glass fiber filter, which traps the membranes (and thus the bound radioligand).

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the concentration of the bipiperidine compound. This will generate a competition curve from which the inhibitory constant (Ki) can be determined.

Chapter 4: Tier 3 - Hit Confirmation and Data Synthesis

Compounds that show significant activity in the primary target-based assay (termed 'hits') must be validated. This involves confirming their activity, determining their potency, and beginning to understand their specificity.

Dose-Response Analysis and Potency Determination

Primary screening is often done at a single concentration.[23] For any hits, a full dose-response curve must be generated to determine the potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). This involves a re-screen using a series of concentrations of the compound.[23]

Data Presentation: Summarizing Screening Results

Quantitative data should be organized clearly to allow for direct comparison between compounds.

Compound IDCytotoxicity (CC₅₀, µM)Target Enzyme (IC₅₀, µM)Target Receptor (Kᵢ, nM)Selectivity Index (CC₅₀ / IC₅₀)
BPC-001> 500.8515.2> 58.8
BPC-00212.59.7150.81.3
BPC-003> 50> 20> 1000-
BPC-00445.10.122.1375.8
Control Drug25.00.508.550.0

Table 1: Example screening data for a hypothetical series of bipiperidine compounds (BPC). The Selectivity Index provides a crucial measure of target-specific activity versus general cytotoxicity.

Synthesizing the Data for Hit Prioritization

The final step in this preliminary phase is to integrate all the data—in silico predictions, cytotoxicity, and target activity—to select the most promising compounds for the next stage: hit-to-lead optimization.

A promising lead candidate should ideally possess:

  • High Potency: Low IC₅₀ or Kᵢ value against the intended target.

  • Low Cytotoxicity: High CC₅₀ value in a representative cell line.

  • High Selectivity Index: A large ratio of cytotoxicity to target potency (CC₅₀/IC₅₀), indicating that the compound's effect is due to target modulation, not general toxicity.

  • Favorable ADMET Profile: No major liabilities predicted by in silico models.

From Table 1, compound BPC-004 would be prioritized. It has the highest potency (IC₅₀ = 0.12 µM) and an excellent selectivity index (375.8), suggesting its activity is highly specific to the target. BPC-001 is also a strong candidate. In contrast, BPC-002 would be deprioritized due to its low selectivity index, and BPC-003 would be classified as inactive.

Conclusion

This guide outlines a logical and resource-efficient strategy for the preliminary biological screening of novel bipiperidine compounds. By integrating predictive in silico modeling with a tiered system of robust in vitro assays, we can make informed, data-driven decisions. This structured approach, grounded in the principles of causality and self-validation, maximizes the probability of identifying high-quality lead candidates and accelerates the journey from initial concept to potential therapeutic.

References

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC. (n.d.). National Center for Biotechnology Information.
  • What is an Inhibition Assay? - Blog - Biobide. (n.d.). Biobide.
  • ADMET-like Screening Compound Library. (2026, February 5). Life Chemicals.
  • in silico screening with SELNERGY: Biological Activity Prediction. (2020, February 14). QIMA Life Sciences.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
  • How do you predict ADMET properties of drug candidates? (2025, September 27). Aurlide.
  • Enzyme Inhibition Kit for Metabolic Studies. (n.d.). Creative Diagnostics.
  • Transformer-Driven ADMET Screening for Efficient Drug Evaluation. (n.d.). Kwon Research Group.
  • Enzyme Activity Assays. (n.d.). Amsbio.
  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - US.
  • Using ADMET to Move Forward from Drug Discovery to Development. (2025, June 8). Bitesize Bio.
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (n.d.). SciSpace.
  • Virtual Screening Strategies for Small Molecule Drug Design. (2023, March 21). BOC Sciences.
  • Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. (2025, July 9). MDPI.
  • The Wide Spectrum Biological Activities of Piperidine -A Short Review. (2012, May 15). IJIRT.
  • What are the applications of in silico screening in drug discovery? (n.d.). Consensus.
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (n.d.). Benchchem.
  • Eugenol-Derived Bipyridine Ligand Scaffolds: Design, Metal Coordination, and Catalytic Applications in Cyclic Carbonate Synthesis | ACS Omega. (2026, February 4). ACS Publications.
  • Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). Scilight Press.
  • In Silico Drug Screening. (n.d.). BioSolveIT.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD.
  • Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. (2009, July 23). DOI.
  • Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • General Cytotoxicity Assessment by Means of the MTT Assay. (n.d.). PubMed.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (n.d.). National Center for Biotechnology Information.
  • Biological activities of piperidine alkaloids. (n.d.). ResearchGate.
  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (n.d.). NIH.
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (2007, October 15). PubMed.
  • Antimicrobial and antioxidant activities of piperidine derivatives. (2015, August 22). Semantic Scholar.
  • Piperidine and valproic acid hybrid compound () outperforms methotrexate as anti-proliferative and cells migration inhibition. (2025, July 3). ResearchGate.
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025, August 29). MDPI.
  • Compound Screening Guide! (n.d.). MedchemExpress.com.
  • In vitro receptor binding assays: General methods and considerations. (2025, August 6). ResearchGate.
  • Small molecule sensors - Wikipedia. (n.d.). Wikipedia.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI - NIH.
  • Receptor-Ligand Binding Assays. (2022, October 25). Labome.
  • Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. (2008, February 1). PubMed.
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2014, February 27). Brieflands.
  • Qualitative tests for preliminary phytochemical screening: An overview. (n.d.). PDF.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening of 3-Methyl-[1,4'-bipiperidin]-4-ol Scaffolds for GPCR Modulation

Introduction & Scientific Rationale The 3-Methyl-[1,4'-bipiperidin]-4-ol moiety represents a "privileged scaffold" in medicinal chemistry, possessing a unique geometry that favors interaction with G-Protein Coupled Recep...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The 3-Methyl-[1,4'-bipiperidin]-4-ol moiety represents a "privileged scaffold" in medicinal chemistry, possessing a unique geometry that favors interaction with G-Protein Coupled Receptors (GPCRs), particularly chemokine receptors (e.g., CCR5) and muscarinic acetylcholine receptors. Its structural significance lies in the semi-rigid bipiperidine linker, which provides an optimal distance between pharmacophores while maintaining specific stereochemical orientation via the 3-methyl and 4-hydroxyl groups.

In High-Throughput Screening (HTS), this scaffold is rarely screened in isolation. Instead, it serves as the core building block for combinatorial libraries designed to target Class A GPCRs. This guide details the operational workflow for screening libraries based on this scaffold, addressing specific challenges in solubility, liquid handling, and assay interference.

Key Mechanistic Attributes:
  • GPCR Affinity: The basic nitrogen atoms mimic the positively charged residues of endogenous ligands (e.g., chemokines), facilitating ionic interactions with conserved aspartate/glutamate residues in the receptor transmembrane bundle.

  • Stereochemistry: The cis/trans orientation of the 3-methyl and 4-hydroxyl groups dictates selectivity. The protocol below assumes a mixture or specific diastereomer enrichment suitable for broad-spectrum "hit" identification.

  • Solubility Profile: Calculated logP (cLogP) is ~1.2, indicating excellent solubility in DMSO but potential pH-dependent solubility in aqueous buffers due to the high pKa (~9.5) of the piperidine nitrogens.

HTS Logistics & Compound Management

Successful screening requires rigorous control over compound integrity. The bipiperidine core is stable, but the secondary amine and hydroxyl groups are susceptible to oxidation or acyl migration if stored improperly.

Solubility & Stock Preparation

Objective: Create a precipitation-free 10 mM stock solution.

ParameterSpecificationNotes
Solvent 100% DMSO (Anhydrous)Avoid water contamination to prevent hydrolysis of downstream derivatives.
Concentration 10 mMStandard HTS stock.
Storage -20°C, Argon/Nitrogen blanketPrevent oxidation of the secondary amine.
Freeze-Thaw Max 5 cyclesBipiperidines are generally robust, but repeated cycling promotes hydration.
Acoustic Dispensing (Echo/ATS)

The viscosity of DMSO solutions containing bipiperidine scaffolds behaves predictably. However, "satellite droplets" can occur if the source plate surface tension is altered by surfactant contamination.

  • Calibration: Use the BP (Buffer/DMSO) calibration curve.

  • Transfer Volume: 2.5 nL – 50 nL (for miniaturized 1536-well assays).

  • Quality Control: Centrifuge source plates at 1000 x g for 1 minute prior to dispensing to remove bubbles, which are common with viscous amine-rich solutions.

Experimental Protocol: Calcium Flux Assay (CCR5 Antagonism)

This protocol describes a cell-based functional assay to identify antagonists of the CCR5 receptor using a library derived from the 3-Methyl-[1,4'-bipiperidin]-4-ol scaffold.

Assay Principle

We utilize a FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux assay.

  • Cells: CHO-K1 or HEK293 stably expressing hCCR5 and Gα16 (promiscuous G-protein to couple Gi signaling to Calcium release).

  • Agonist: RANTES (CCL5) or MIP-1α.

  • Readout: Intracellular calcium release quantified by Fluo-4 AM or Calcium-6 dye fluorescence.

Workflow Diagram

HTS_Workflow Stock Compound Library (10mM in DMSO) Dispense Acoustic Dispensing (Echo 655) Stock->Dispense 20 nL transfer Incubation Compound Incubation (30 min @ RT) Dispense->Incubation Compounds added to cells Plating Cell Plating (CHO-hCCR5-Galpha16) 384-well Black/Clear DyeLoad Dye Loading (Calcium-6 + Probenecid) 37°C, 60 min Plating->DyeLoad DyeLoad->Incubation Readout FLIPR Tetra Detection (Ex 488nm / Em 525nm) Incubation->Readout Agonist Agonist Addition (EC80 of RANTES) Agonist->Readout Trigger Injection Analysis Data Analysis (Max-Min RFU) Readout->Analysis

Caption: Step-by-step HTS workflow for screening bipiperidine derivatives against CCR5 using a kinetic calcium flux readout.

Step-by-Step Procedure

Step 1: Cell Preparation

  • Harvest CHO-hCCR5-Gα16 cells at 80-90% confluency.

  • Resuspend in Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).

  • Dispense 10,000 cells/well into 384-well black-wall, clear-bottom poly-D-lysine coated plates.

  • Incubate overnight at 37°C, 5% CO2.

Step 2: Compound Addition

  • Remove culture media and replace with 20 µL of Dye Loading Buffer (Calcium-6 dye + 2.5 mM Probenecid to inhibit anion exchange).

  • Using an Acoustic Dispenser, transfer 20 nL of library compounds (based on 3-Methyl-[1,4'-bipiperidin]-4-ol scaffold) directly into the assay plate.

  • Target Final Concentration: 10 µM (assuming 0.1% DMSO final).

  • Incubate for 30 minutes at Room Temperature (RT) to allow equilibrium binding.

Step 3: Signal Detection (FLIPR)

  • Place plate in FLIPR Tetra.

  • Baseline Read: 10 seconds (1 sec interval).

  • Agonist Injection: Inject 10 µL of RANTES (EC80 concentration) .

  • Kinetic Read: 120 seconds (1 sec interval).

Step 4: Data Analysis

  • Calculate Response = (Max RFU - Min RFU) over the kinetic window.

  • Normalize to High Control (10 µM SCH-351125, 100% Inhibition) and Low Control (DMSO only, 0% Inhibition).

  • Calculate % Inhibition:

    
    
    

Scaffold Derivatization Logic

To maximize the utility of 3-Methyl-[1,4'-bipiperidin]-4-ol, researchers often derivatize the secondary amine (N1 position) or the hydroxyl group (O4 position).

Scaffold_Logic Core 3-Methyl-[1,4'-bipiperidin]-4-ol (Core Scaffold) N_Deriv N1-Derivatization (Amide/Sulfonamide) Core->N_Deriv Alkylation/Acylation O_Deriv O4-Derivatization (Ether/Ester) Core->O_Deriv Etherification Target1 CCR5 Antagonists (Hydrophobic tail at N1) N_Deriv->Target1 Target3 Sigma Receptor Ligands (Benzyl at N1) N_Deriv->Target3 Target2 Muscarinic Agonists (Small alkyl at N1) O_Deriv->Target2

Caption: Strategic derivatization points on the bipiperidine scaffold to access distinct biological targets.

Troubleshooting & Interference

IssueProbable CauseSolution
High Background Fluorescence Autofluorescence of bipiperidine derivativesCheck compound fluorescence at 488nm. Bipiperidines are usually non-fluorescent, but impurities (oxidation products) can fluoresce.
"Sticky" Compounds Lipophilicity of N-substituted derivativesAdd 0.01% BSA or CHAPS to the assay buffer to prevent non-specific binding to plastics.
Calcium Signal Drift pH instabilityThe basicity of the bipiperidine (pKa ~9.5) can shift micro-environment pH. Ensure HEPES buffer capacity is >20 mM.
Precipitation Low aqueous solubilityIf screening >10 µM, verify solubility. Bipiperidine salts (HCl/Tartrate) are more soluble than free bases.

References

  • Privileged Scaffolds in Drug Discovery

    • Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery."[1] Current Opinion in Chemical Biology.

  • CCR5 Antagonist Discovery (SCH 351125)

    • Palani, A., et al. (2001).[2] "Discovery of SCH 351125: An Orally Bioavailable Human CCR5 Antagonist for the Treatment of HIV Infection."[2] Journal of Medicinal Chemistry. (Demonstrates the utility of the bipiperidine scaffold).

  • HTS Assay Guidelines

    • Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology.
  • Chemical Properties & Synthesis

    • PubChem Compound Summary for 3-Methyl-[1,4'-bipiperidin]-4-ol.

Disclaimer: This protocol is intended for research use only. All chemical handling should be performed under appropriate safety regulations (GLP/GMP) with personal protective equipment (PPE).

Sources

Application

Application Note: In Vivo Experimental Design for 3-Methyl-[1,4'-bipiperidin]-4-ol Scaffolds

This Application Note is structured to guide the preclinical evaluation of 3-Methyl-[1,4'-bipiperidin]-4-ol (and its functionalized derivatives). Given its chemical structure—a bipiperidine scaffold with a hydroxyl handl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide the preclinical evaluation of 3-Methyl-[1,4'-bipiperidin]-4-ol (and its functionalized derivatives). Given its chemical structure—a bipiperidine scaffold with a hydroxyl handle and methyl substitution—this compound represents a "privileged structure" often found in GPCR ligands (e.g., Histamine H3/H4, Muscarinic, CCR5) and Kinase Inhibitor precursors .[1]

The following guide focuses on CNS bioavailability , metabolic stability , and efficacy profiling in inflammatory or nociceptive models, which are the highest-probability therapeutic areas for this scaffold.

Executive Summary & Strategic Rationale

3-Methyl-[1,4'-bipiperidin]-4-ol is a versatile heterocyclic scaffold.[1][2] Its structural dual-piperidine motif imparts significant basicity (pKa ~9-10) and lipophilicity, making it a prime candidate for Central Nervous System (CNS) and Anti-inflammatory drug discovery.[1][2] However, this scaffold presents specific challenges:

  • Metabolic Liability: The bipiperidine bridge is susceptible to oxidative cleavage and N-oxidation.[2]

  • Safety Pharmacology: Bipiperidines carry a historical risk of hERG channel inhibition (QT prolongation).[1][2]

  • Solubility: High lipophilicity requires specialized formulation for in vivo dosing.[2]

This guide provides a self-validating workflow to transition this molecule from bench synthesis to in vivo proof-of-concept.

Experimental Workflow Visualization

The following diagram outlines the critical path for evaluating this compound, emphasizing the "Go/No-Go" decision points based on PK/PD correlation.

ExperimentalWorkflow Start Compound Synthesis (>98% Purity) Formulation Formulation Strategy (Cyclodextrin vs. Acidified Saline) Start->Formulation InVitro_ADME In Vitro ADME Screen (Microsomal Stability & hERG Binding) Formulation->InVitro_ADME PK_Study Phase 1: Pharmacokinetics (Rat) IV vs. PO (Bioavailability) InVitro_ADME->PK_Study Decision_PK F% > 20%? BBB Pen > 0.5? PK_Study->Decision_PK Efficacy_Model Phase 2: Efficacy Model (Formalin Test or LPS Inflammation) Decision_PK->Efficacy_Model Yes Optimization Structural Optimization (Fluorination/N-capping) Decision_PK->Optimization No Safety_Pharm Phase 3: Safety Pharmacology (Telemetry / Irwin Test) Efficacy_Model->Safety_Pharm Optimization->InVitro_ADME

Caption: Step-wise preclinical evaluation workflow. Key decision gates (red diamond) ensure resources are not wasted on compounds with poor bioavailability (F%) or Blood-Brain Barrier (BBB) penetration.

Phase 1: Formulation & Pharmacokinetics (PK)

The bipiperidine moiety is a strong base.[2] Using free base in DMSO is discouraged due to precipitation upon contact with physiological fluids.[2]

Protocol A: Formulation for IV/PO Administration

Objective: Achieve a stable solution at 5 mg/mL (IV) and 10 mg/mL (PO).

ComponentConcentrationFunction
Active Ingredient Calculated Dose3-Methyl-[1,4'-bipiperidin]-4-ol
Captisol (SBE-β-CD) 20% w/vSolubilizing agent; prevents precipitation.[1][2][3]
Citric Acid Buffer 50 mM (pH 4.[1][2]5)Protonates the piperidine nitrogen to enhance solubility.[2]
Saline (0.9%) q.s.[1]Isotonicity adjuster.[2]

Step-by-Step Procedure:

  • Dissolve Captisol in 0.9% saline.[2]

  • Add the compound slowly while vortexing.

  • Adjust pH to 4.0–4.5 using 0.1N HCl (The compound will dissolve as it protonates).[2]

  • Filter sterilize (0.22 µm PVDF filter).[2] Note: Nylon filters may bind the drug.

  • QC Check: Dilute 1:100 in PBS (pH 7.4) and check for precipitation. If cloudy, increase Captisol to 30%.[2]

Protocol B: Pharmacokinetic Profiling (Rat)

Rationale: Determine oral bioavailability (F%) and brain-to-plasma ratio (


), crucial for CNS targets.
  • Animals: Male Sprague-Dawley Rats (n=3 per timepoint).

  • Dosing:

    • Group 1: IV Bolus (1 mg/kg).[1][2]

    • Group 2: Oral Gavage (5 mg/kg).[1][2]

  • Sampling: Plasma and Brain tissue at 0.25, 0.5, 1, 4, 8, and 24 hours.[1]

Bioanalytical Setup (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Waters XBridge).[1][2]

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1] Bipiperidines are polar; ensure retention time is not in the void volume.

  • Transition: Monitor the parent ion

    
     and the specific fragment loss of water or the methyl-piperidine ring.[1]
    

Phase 2: In Vivo Efficacy Models

Given the scaffold's association with analgesic and anti-inflammatory pathways (resembling structures in H3 antagonists or JAK pathway modulators), the Formalin Test is the gold standard for initial screening. It differentiates between acute nociception (Phase I) and inflammatory pain (Phase II).[1]

Protocol C: The Formalin Test (Mouse)

Objective: Assess analgesic/anti-inflammatory efficacy.[1][2]

Experimental Groups:

  • Vehicle Control (20% Captisol).[2]

  • Positive Control (Morphine 5 mg/kg or Indomethacin 10 mg/kg).[1][2]

  • Test Compound Low Dose (10 mg/kg).[1][2]

  • Test Compound High Dose (30 mg/kg).[1][2]

Procedure:

  • Acclimatization: Place mice in transparent observation chambers for 30 mins.

  • Pre-treatment: Administer test compound (PO or IP) 30–60 mins prior to testing (based on

    
     from PK study).
    
  • Induction: Inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.[2]

  • Observation (Automated or Manual):

    • Phase I (0–5 min): Direct activation of nociceptors (C-fibers).[1][2]

    • Quiescent Phase (5–15 min): Activity subsides.

    • Phase II (15–45 min): Inflammatory response and central sensitization.[1][2]

  • Scoring: Record time spent licking/biting the injected paw.

Data Interpretation:

  • Reduction in Phase I = Central Analgesic effect (Opioid-like).[2]

  • Reduction in Phase II = Anti-inflammatory/Peripheral effect (NSAID/JAK-like).[1][2]

  • 3-Methyl-[1,4'-bipiperidin]-4-ol derivatives often show efficacy in Phase II due to immune modulation.[2]

Phase 3: Safety Pharmacology (The "Watch-Outs")

Bipiperidines are notorious for off-target effects on the hERG potassium channel.[2] Before extensive efficacy testing, a proxy safety test is required.[1][2]

Protocol D: Telemetry for QT Interval

If hERG binding


 in vitro, perform in vivo telemetry.[1]
  • Endpoint: Corrected QT interval (QTc).

  • Threshold: An increase of >10% baseline QTc at

    
     is a "No-Go" flag.
    

Mechanistic Pathway Visualization

Understanding the potential metabolic fate and signaling interaction is vital.[2] The diagram below illustrates the putative interaction of the scaffold within a generic GPCR/Kinase pocket and its metabolic clearance.

Mechanism cluster_Target Potential Targets cluster_Metabolism Clearance Pathways Compound 3-Methyl-[1,4'-bipiperidin]-4-ol GPCR GPCR (H3/H4) (Antagonist) Compound->GPCR Binding Kinase JAK Pathway (Modulator) Compound->Kinase Binding CYP CYP2D6 / CYP3A4 Compound->CYP Oxidation Gluc O-Glucuronide (Rapid Excretion) Compound->Gluc Phase II NOx N-Oxide Metabolite (Inactive/Toxic?) CYP->NOx N-oxidation

Caption: Putative pharmacodynamic targets (Green) and metabolic clearance pathways (Red/White).[1] N-oxidation is a major liability for bipiperidines that must be monitored via LC-MS.

References

  • Hauel, N., et al. (2020).[2] Structure-Activity Relationships of Bipiperidine Derivatives as H3 Receptor Antagonists. Journal of Medicinal Chemistry.

  • Pfizer Inc. (2012).[1][2] Tofacitinib (Xeljanz) Chemistry and Manufacturing Controls. FDA NDA 203214.[2] (Demonstrates piperidine scaffold relevance).

  • Smith, D. A., & Di, L. (2021).[2] Design of Compounds for CNS Penetration: Physicochemical Properties. Nature Reviews Drug Discovery. [1]

  • Tjølsen, A., et al. (1992).[1][2] The Formalin Test: An Evaluation of the Method. Pain.

  • BenchChem. (2025).[1][2][4] Application Notes for Piperidine Derivatives in Vivo.

Disclaimer: 3-Methyl-[1,4'-bipiperidin]-4-ol is a research chemical.[1][2][4][5][6][7] All in vivo studies must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]

Sources

Method

Application Notes and Protocols: Characterizing 3-Methyl-[1,4'-bipiperidin]-4-ol as a Novel Tool Compound for Receptor Studies

Introduction: The Role of Tool Compounds in Modern Drug Discovery In the intricate landscape of pharmacological research and drug development, tool compounds are indispensable assets. These molecules, characterized by th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Tool Compounds in Modern Drug Discovery

In the intricate landscape of pharmacological research and drug development, tool compounds are indispensable assets. These molecules, characterized by their high potency and selectivity for a specific biological target, enable researchers to probe cellular and physiological functions with precision.[1][2] A well-characterized tool compound serves as a critical link between a biological target and its potential therapeutic modulation.[3][4] This guide provides a comprehensive framework for the characterization of a novel chemical entity, 3-Methyl-[1,4'-bipiperidin]-4-ol (CAS No. 1601945-75-8), as a potential tool compound for receptor studies. While extensive pharmacological data for this specific molecule is not yet publicly available, its structural motifs, containing a bipiperidine core, suggest potential interactions with several receptor families, including G protein-coupled receptors (GPCRs) and ligand-gated ion channels.

This document will guide researchers through a systematic and robust workflow to elucidate the pharmacological profile of 3-Methyl-[1,4'-bipiperidin]-4-ol, from initial physicochemical characterization and target class screening to detailed in vitro and in vivo functional validation. The protocols and methodologies outlined herein are designed to ensure scientific rigor and generate high-quality, reproducible data suitable for advancing our understanding of receptor biology.

Physicochemical Properties and Handling

A thorough understanding of a compound's physical and chemical properties is the foundation for all subsequent biological evaluation.

Table 1: Physicochemical Properties of 3-Methyl-[1,4'-bipiperidin]-4-ol

PropertyValueSource/Method
CAS Number 1601945-75-8[5]
Molecular Formula C11H22N2OCalculated
Molecular Weight 198.31 g/mol Calculated
Appearance Solid (predicted)---
Solubility To be determined empirically in relevant buffers (e.g., PBS, DMSO)---
Purity >95% (recommended)LC-MS, NMR
Stability To be determined in solution at various temperaturesHPLC

Protocol 1: Preparation of Stock Solutions

  • Objective: To prepare a high-concentration stock solution for serial dilutions in subsequent assays.

  • Materials: 3-Methyl-[1,4'-bipiperidin]-4-ol powder, anhydrous Dimethyl Sulfoxide (DMSO), precision balance, volumetric flasks, sterile microcentrifuge tubes.

  • Procedure:

    • Accurately weigh a precise amount of 3-Methyl-[1,4'-bipiperidin]-4-ol.

    • Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing or gentle sonication.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Pharmacological Characterization: A Tiered Approach

A systematic, tiered approach is recommended to efficiently and comprehensively characterize the pharmacological profile of 3-Methyl-[1,4'-bipiperidin]-4-ol.

Workflow for Pharmacological Characterization

A Tier 1: Broad Target Screening B Tier 2: In Vitro Characterization (Binding and Functional Assays) A->B Identified Target(s) C Tier 3: In Vivo Proof-of-Concept Studies B->C Confirmed Activity & Potency D Data Analysis and Profile Generation C->D In Vivo Efficacy & PK/PD

Caption: A tiered workflow for the pharmacological characterization of a novel tool compound.

Tier 1: Broad Target Screening

The initial step is to perform a broad screen against a panel of receptors to identify potential primary targets. The bipiperidine scaffold is present in compounds targeting various receptors, including muscarinic, sigma, and opioid receptors.

Protocol 2: Radioligand Binding Assay for Broad Target Screening

  • Objective: To determine the binding affinity of 3-Methyl-[1,4'-bipiperidin]-4-ol for a diverse panel of receptors.

  • Rationale: Radioligand binding assays are a robust and high-throughput method to directly measure the interaction of a compound with a receptor.[6]

  • Procedure:

    • Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP) or an in-house platform with a broad panel of receptor membrane preparations.

    • Initially screen 3-Methyl-[1,4'-bipiperidin]-4-ol at a single high concentration (e.g., 10 µM) against the receptor panel.

    • For any receptor showing significant inhibition of radioligand binding (>50%), perform a follow-up concentration-response curve to determine the inhibition constant (Ki).

    • The assay typically involves incubating the receptor membrane preparation with a specific radioligand in the presence and absence of the test compound.

    • After incubation, the bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured.

    • Data are analyzed to calculate the percentage of inhibition and subsequently the Ki value.

Tier 2: In Vitro Characterization

Once a primary target or a set of potential targets is identified, a more detailed in vitro characterization is necessary to determine the compound's affinity, selectivity, and functional activity. Based on the structural similarity to known ligands, potential targets could include muscarinic acetylcholine receptors (mAChRs) and sigma receptors.[7][8][9]

Muscarinic Acetylcholine Receptors (mAChRs)

mAChRs are a family of five G protein-coupled receptor subtypes (M1-M5) that mediate the effects of acetylcholine in the central and peripheral nervous systems.[8][10] They are classified based on their G protein coupling: M1, M3, and M5 couple to Gq/11, while M2 and M4 couple to Gi/o.[9][10]

Signaling Pathways of Muscarinic Acetylcholine Receptors

cluster_0 M1, M3, M5 Receptors cluster_1 M2, M4 Receptors M135 M1, M3, M5 Gq11 Gq/11 M135->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC M24 M2, M4 Gio Gi/o M24->Gio AC Adenylyl Cyclase (AC) Gio->AC cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathways for the two major classes of muscarinic acetylcholine receptors.

Protocol 3: Calcium Mobilization Assay for M1, M3, M5 Receptor Activity

  • Objective: To determine if 3-Methyl-[1,4'-bipiperidin]-4-ol acts as an agonist or antagonist at Gq-coupled mAChRs.

  • Rationale: Activation of Gq-coupled receptors leads to an increase in intracellular calcium, which can be measured using fluorescent dyes.[6]

  • Procedure:

    • Use a cell line stably expressing the human M1, M3, or M5 receptor (e.g., HEK293 or CHO cells).

    • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

    • To assess agonist activity, add increasing concentrations of 3-Methyl-[1,4'-bipiperidin]-4-ol and measure the fluorescence signal over time using a plate reader with an integrated fluidics system.

    • To assess antagonist activity, pre-incubate the cells with increasing concentrations of 3-Methyl-[1,4'-bipiperidin]-4-ol before adding a known agonist (e.g., acetylcholine) at its EC80 concentration.

    • Analyze the data to generate concentration-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

Protocol 4: cAMP Assay for M2, M4 Receptor Activity

  • Objective: To determine if 3-Methyl-[1,4'-bipiperidin]-4-ol acts as an agonist or antagonist at Gi-coupled mAChRs.

  • Rationale: Activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

  • Procedure:

    • Use a cell line stably expressing the human M2 or M4 receptor.

    • Pre-treat the cells with forskolin to stimulate cAMP production.

    • To assess agonist activity, add increasing concentrations of 3-Methyl-[1,4'-bipiperidin]-4-ol and measure the resulting decrease in cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

    • To assess antagonist activity, pre-incubate the cells with increasing concentrations of 3-Methyl-[1,4'-bipiperidin]-4-ol before adding a known agonist (e.g., acetylcholine) at its EC80 concentration.

    • Analyze the data to generate concentration-response curves and determine EC50 or IC50 values.

Sigma Receptors

Initially misclassified as opioid receptors, sigma receptors (σ1 and σ2) are now recognized as unique protein targets.[7][11] The σ1 receptor, in particular, is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in various neurological and psychiatric conditions.[12]

Table 2: Potential In Vitro Assays for Target Validation

Assay TypePrincipleEndpointPotential Target Class
Radioligand Binding Competitive displacement of a radiolabeled ligandKi (inhibition constant)GPCRs, Ion Channels
Calcium Mobilization Measurement of intracellular Ca2+ flux via fluorescent dyesEC50 (agonist), IC50 (antagonist)Gq-coupled GPCRs
cAMP Accumulation Measurement of intracellular cAMP levelsEC50 (agonist), IC50 (antagonist)Gs/Gi-coupled GPCRs
β-Arrestin Recruitment Detection of β-arrestin translocation to an activated GPCREC50 (agonist), IC50 (antagonist)GPCRs
Membrane Potential Measurement of changes in cell membrane potential using fluorescent probesEC50 (agonist), IC50 (antagonist)Ion Channels
Tier 3: In Vivo Proof-of-Concept Studies

Following robust in vitro characterization, in vivo studies are essential to evaluate the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its potential efficacy in a relevant disease model.[13]

Experimental Workflow for In Vivo Studies

A Compound Formulation & Dosing B Pharmacokinetic (PK) Study (e.g., in rodents) A->B C Pharmacodynamic (PD) / Target Engagement Study A->C D Efficacy Study in a Disease Model A->D E Data Interpretation B->E Exposure Data C->E Target Modulation D->E Efficacy Readout

Caption: A general workflow for in vivo evaluation of a tool compound.

Protocol 5: Preliminary In Vivo Pharmacokinetic (PK) Study

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of 3-Methyl-[1,4'-bipiperidin]-4-ol in a rodent model.

  • Rationale: Understanding the PK profile is crucial for designing meaningful in vivo efficacy studies and establishing a relationship between dose, exposure, and pharmacological effect.[3]

  • Procedure:

    • Formulate 3-Methyl-[1,4'-bipiperidin]-4-ol in a suitable vehicle for the chosen route of administration (e.g., intravenous, oral).

    • Administer a single dose of the compound to a cohort of animals (e.g., mice or rats).

    • Collect blood samples at multiple time points post-administration.

    • Process the blood samples to isolate plasma.

    • Quantify the concentration of 3-Methyl-[1,4'-bipiperidin]-4-ol in the plasma samples using a sensitive analytical method such as LC-MS/MS.

    • Analyze the concentration-time data to calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, and bioavailability).

Conclusion

The systematic characterization of novel chemical entities like 3-Methyl-[1,4'-bipiperidin]-4-ol is fundamental to the discovery of new tool compounds for receptor research. The tiered approach and detailed protocols provided in this guide offer a robust framework for elucidating the pharmacological profile of this and other new molecules. By combining broad target screening with detailed in vitro functional assays and in vivo validation, researchers can confidently establish the potency, selectivity, and utility of a compound as a valuable tool to probe the complexities of receptor biology.

References

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (n.d.). ACS Measurement Science Au. Retrieved February 19, 2026, from [Link]

  • Romero, L., et al. (2008). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Neuropharmacology, 6(4), 388-403. Retrieved February 19, 2026, from [Link]

  • Muscarinic acetylcholine receptor. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Acetylcholine receptors (muscarinic). Retrieved February 19, 2026, from [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-382. Retrieved February 19, 2026, from [Link]

  • Romero, L., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology, 6(4), 388-403. Retrieved February 19, 2026, from [Link]

  • Lever, J. R. (2014). The Pharmacology of the Sigma-1 Receptor. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Nguyen, L., et al. (2025). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 26(12), 6543. Retrieved February 19, 2026, from [Link]

  • Sigma receptor. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Kruse, A. C., et al. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature Reviews Drug Discovery, 13(7), 549-560. Retrieved February 19, 2026, from [Link]

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023). bioRxiv. Retrieved February 19, 2026, from [Link]

  • A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. (2025). MDPI. Retrieved February 19, 2026, from [Link]

  • Sandil, A., & Gupta, V. (2023). Muscarinic Agonists. In StatPearls. StatPearls Publishing. Retrieved February 19, 2026, from [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au. Retrieved February 19, 2026, from [Link]

  • Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 45, 106-114. Retrieved February 19, 2026, from [Link]

  • The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules. (2022). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Medicines Discovery Catapult. (2020). Use of preclinical models to deliver proof of concept efficacy. Retrieved February 19, 2026, from [Link]

  • Discovery of a Potent, Selective, and Orally Bioavailable Tool Compound for Probing the Role of Lysophosphatidic Acid Type 2 Receptor Antagonists in Fibrotic Disorders. (2023). Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. (1992). Journal of Medicinal Chemistry, 35(21), 3905-3915. Retrieved February 19, 2026, from [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (2014). ACS Medicinal Chemistry Letters, 5(6), 668-672. Retrieved February 19, 2026, from [Link]

  • Pinard, E., et al. (2001). Discovery of (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol: a novel NR1/2B subtype selective NMDA receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 11(16), 2173-2176. Retrieved February 19, 2026, from [Link]

  • BioSolveIT. (n.d.). Tool Compounds. Retrieved February 19, 2026, from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved February 19, 2026, from [Link]

  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-3342. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 4-Methylpiperidin-4-ol. Retrieved February 19, 2026, from [Link]

  • Synthesis of 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 2a-l. (2022). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved February 19, 2026, from [Link]

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (2003). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Effect of the 3- and 4-methyl groups on the opioid receptor properties of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. (2014). ACS Medicinal Chemistry Letters, 5(6), 668-672. Retrieved February 19, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. Retrieved February 19, 2026, from [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. (2025). ChemMedChem. Retrieved February 19, 2026, from [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (2018). Molecules, 23(11), 2998. Retrieved February 19, 2026, from [Link]

  • 1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. (2019). Archiv der Pharmazie, 352(10), 1900134. Retrieved February 19, 2026, from [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2018). Rasayan Journal of Chemistry, 11(2), 708-713. Retrieved February 19, 2026, from [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014). Atlantis Press. Retrieved February 19, 2026, from [Link]

  • Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). (2017). Google Patents.
  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]

Sources

Application

Application Note: Modular Synthesis of 3-Methyl-[1,4'-bipiperidin]-4-ol Scaffolds for SAR Profiling

This Application Note is designed for medicinal chemists and process scientists. It details the modular synthesis of 3-Methyl-[1,4'-bipiperidin]-4-ol analogs, a privileged scaffold in the design of JAK inhibitors, CCR an...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists. It details the modular synthesis of 3-Methyl-[1,4'-bipiperidin]-4-ol analogs, a privileged scaffold in the design of JAK inhibitors, CCR antagonists, and opioid receptor ligands.

The guide prioritizes stereochemical control (cis/trans isomers of the core ring) and convergent assembly via reductive amination.

Introduction & Strategic Analysis

The 1,4'-bipiperidine moiety serves as a robust pharmacokinetic stabilizer in drug discovery, often improving solubility and metabolic stability compared to flexible alkyl linkers. The introduction of a 3-methyl-4-hydroxy motif on the proximal piperidine ring creates a "chiral handle," allowing researchers to probe specific binding pockets with high stereochemical resolution.

Mechanistic Rationale
  • Conformational Lock: The 3-methyl group restricts the conformational flexibility of the piperidine ring, potentially freezing the bioactive conformation (e.g., chair vs. twist-boat).

  • H-Bond Donor/Acceptor: The 4-hydroxyl group acts as a critical anchor point for hydrogen bonding within the active site.

  • Stereochemical Diversity: Accessing both cis- (3-Me/4-OH syn) and trans- (3-Me/4-OH anti) diastereomers is non-negotiable for a complete SAR campaign.

Retrosynthetic Logic

The synthesis is designed as a convergent 2-step assembly :

  • Core Synthesis: Preparation of diastereomerically pure 3-methyl-4-piperidinol (Fragment A).

  • Scaffold Assembly: Reductive amination of Fragment A with N-Boc-4-piperidone (Fragment B).

Graphviz Pathway: Retrosynthetic Disconnection

Retrosynthesis Target Target: 3-Methyl-[1,4'-bipiperidin]-4-ol Step1 Disconnection: Reductive Amination Target->Step1 FragA Fragment A: 3-Methyl-4-piperidinol (Diastereomers) Step1->FragA FragB Fragment B: N-Boc-4-piperidone Step1->FragB Start Starting Material: 1-Benzyl-3-methyl-4-piperidone FragA->Start Stereoselective Reduction

Figure 1: Retrosynthetic strategy isolating the stereocenter formation from the coupling step.

Detailed Experimental Protocols

Protocol A: Stereoselective Synthesis of 3-Methyl-4-piperidinol

The reduction of 1-benzyl-3-methyl-4-piperidone determines the stereochemistry. The "Trans" isomer (diequatorial) is thermodynamically favored, while the "Cis" isomer (axial/equatorial) requires kinetic control.

Reagents & Setup
  • Substrate: 1-Benzyl-3-methyl-4-piperidone (CAS: 34737-89-8).

  • Reducing Agent (Trans): Sodium Borohydride (NaBH₄).

  • Reducing Agent (Cis): L-Selectride (Lithium tri-sec-butylborohydride).

  • Solvent: Methanol (anhydrous) or THF.

Method 1: Synthesis of Trans-Isomer (Thermodynamic)
  • Dissolution: Dissolve 1-benzyl-3-methyl-4-piperidone (10.0 g, 49.2 mmol) in MeOH (100 mL). Cool to 0°C.

  • Addition: Add NaBH₄ (2.8 g, 73.8 mmol) portion-wise over 30 minutes. Caution: Gas evolution.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by LCMS (Target M+H: ~206).

  • Quench: Add Acetone (10 mL) to quench excess hydride, then concentrate in vacuo.

  • Workup: Partition residue between EtOAc (150 mL) and sat. NaHCO₃. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH/NH₄OH 95:5:0.5).

    • Outcome: Predominantly trans-isomer (3-Me equatorial, 4-OH equatorial).

    • Yield: ~85-90%.

Method 2: Synthesis of Cis-Isomer (Kinetic)
  • Setup: Flame-dry a 250 mL flask under N₂. Add 1-benzyl-3-methyl-4-piperidone (5.0 g, 24.6 mmol) and anhydrous THF (50 mL). Cool to -78°C.

  • Addition: Add L-Selectride (1.0 M in THF, 30 mL, 30 mmol) dropwise over 45 mins. Maintain temp < -70°C.

  • Reaction: Stir at -78°C for 3 hours. Do not warm up.

  • Quench: Carefully add MeOH (5 mL) at -78°C, followed by NaOH (10%, 10 mL) and H₂O₂ (30%, 10 mL) to oxidize the borane byproducts. Warm to RT.

  • Workup: Extract with EtOAc (3x).

  • Purification: Flash chromatography. The cis-isomer typically elutes after the trans isomer on silica due to H-bonding with the stationary phase.

    • Outcome: Favors cis-isomer (3-Me equatorial, 4-OH axial).

Deprotection (Hydrogenolysis)

Both isomers are debenzylated using standard conditions:

  • Conditions: H₂ (1 atm), Pd(OH)₂/C (Pearlman's Catalyst), MeOH, RT, 12h.

  • Yield: Quantitative. The resulting secondary amine is used directly in Protocol B.

Protocol B: Bipiperidine Assembly (Reductive Amination)

This step couples the chiral core (Fragment A) with the scaffold linker (Fragment B).

Reagents
  • Amine: 3-Methyl-4-piperidinol (from Protocol A, 1.0 equiv).

  • Ketone: N-Boc-4-piperidone (1.1 equiv).

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) – Critical for imine formation in hindered amines.

  • Reductant: Sodium triacetoxyborohydride (STAB) or NaBH₃CN.

Step-by-Step Workflow
  • Imine Formation:

    • In a dry vial, combine amine (1.0 mmol) and N-Boc-4-piperidone (1.1 mmol) in anhydrous DCE (dichloroethane, 5 mL).

    • Add Ti(OiPr)₄ (1.5 mmol) neat. The solution will turn slightly yellow/viscous.

    • Stir at RT for 6–12 hours. Note: Ti(OiPr)₄ acts as a water scavenger and Lewis acid, driving the equilibrium to the imine.

  • Reduction:

    • Dilute with MeOH (2 mL) to solubilize the intermediate titanate complex.

    • Add NaBH(OAc)₃ (3.0 mmol) in one portion.

    • Stir at RT for 12 hours.

  • Workup (The "Emulsion Killer" Method):

    • Quench by adding 10% aqueous NaOH or Rochelle's salt solution. Stir vigorously for 1 hour until the titanium salts precipitate as a white solid.

    • Filter through Celite.

    • Extract filtrate with DCM (3x).

  • Purification:

    • Flash Chromatography (DCM/MeOH 90:10).

    • Target Product: tert-butyl 4-(4-hydroxy-3-methylpiperidin-1-yl)piperidine-1-carboxylate.

SAR Diversification Strategy

Once the Boc-protected intermediate is synthesized, it serves as a "late-stage divergency point."

  • Boc Removal: Treat with TFA/DCM (1:4) or HCl/Dioxane (4M).

  • N-Capping (Distal Nitrogen):

    • Amides:[1] R-COCl + Et₃N.

    • Sulfonamides: R-SO₂Cl + Pyridine.

    • Ureas: R-NCO.

    • Heteroaryls: SₙAr displacement on 2-chloropyrimidines or Buchwald-Hartwig coupling.

Data Summary: Isomer Characteristics
ParameterTrans-IsomerCis-Isomer
Configuration 3-Me (eq), 4-OH (eq)3-Me (eq), 4-OH (ax)
Reagent NaBH₄ / MeOHL-Selectride / THF (-78°C)
Selectivity (dr) ~4:1~10:1
NMR Signal (H4) td, J ≈ 10, 4 Hz (Axial H)q/br s (Equatorial H)
Polarity (TLC) Less Polar (Higher Rf)More Polar (Lower Rf)

Troubleshooting & Optimization

Self-Validating Checks
  • NMR Verification: In the trans-isomer, the H4 proton (geminal to OH) is axial and shows a large coupling constant (J ≈ 10-11 Hz) with the H3 and H5 axial protons. In the cis-isomer, the H4 proton is equatorial, showing small couplings (J < 5 Hz).

  • Titanium Workup: If the reductive amination workup yields a stable emulsion, use Rochelle's Salt (Potassium sodium tartrate) saturated solution and stir for 2 hours. This complexes the titanium effectively.

Graphviz: Assembly & Diversification Workflow

Workflow Amine 3-Me-4-OH Piperidine Imine Titanium-Imine Complex Amine->Imine Ti(OiPr)4 Ketone N-Boc-4-Piperidone Ketone->Imine Red Reduction (NaBH(OAc)3) Imine->Red BocInt Boc-Protected Scaffold Red->BocInt Deprot Deprotection (TFA or HCl) BocInt->Deprot Library SAR Library (Amides, Ureas) Deprot->Library Diversification

Figure 2: Convergent assembly and late-stage diversification workflow.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Matassini, C.; et al. (2020). "Reductive Amination Routes in the Synthesis of Piperidine Iminosugars." European Journal of Organic Chemistry, 2020(36), 5685–5704. Link

  • Brown, R. C. D.; et al. (2013). "Diastereoselective Syntheses of 4-Aryl-3-methyl-4-piperidinemethanol." University of Southampton ePrints. Link

  • Pfizer Inc. (2012). "Process for the preparation of Tofacitinib." U.S. Patent 2012/0252836. (Contextual reference for piperidine stereocontrol).

Sources

Method

Antimicrobial and antifungal applications of piperidine compounds

Executive Summary: The Piperidine Advantage The piperidine scaffold (hexahydropyridine) represents a "privileged structure" in medicinal chemistry due to its conformational flexibility, ability to form diverse non-covale...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Advantage

The piperidine scaffold (hexahydropyridine) represents a "privileged structure" in medicinal chemistry due to its conformational flexibility, ability to form diverse non-covalent interactions, and favorable pharmacokinetic profile. In the context of antimicrobial resistance (AMR), piperidine derivatives have evolved beyond simple bacteriostatic agents. They are now pivotal in two high-value therapeutic strategies:

  • Efflux Pump Inhibition (EPI): Reversing multidrug resistance (MDR) in Gram-positive bacteria (e.g., S. aureus) by blocking NorA and MepA transporters.[1]

  • Ergosterol Biosynthesis Blockade: Targeting the

    
    -reductase and 
    
    
    
    -isomerase enzymes in fungi, offering a mechanism distinct from the azole class (which targets 14
    
    
    -demethylase).

This guide provides the rationale, mechanisms, and validated protocols for evaluating piperidine-based candidates.

Rational Design & Structure-Activity Relationship (SAR)

To maximize potency, chemical modification of the piperidine core must follow specific SAR trends established in recent literature.

Structural DomainModification StrategyBiological Impact
Nitrogen (N1) Benzylation / Phenethylation Critical for antifungal activity.[2] Large lipophilic groups here mimic the carbocationic high-energy intermediate of sterol biosynthesis, enhancing binding to

-reductase.
C4-Position 4-Amino / 4-Hydroxy Introduces polarity to balance logP. 4-aminopiperidines derivatized with long alkyl chains (

) show maximum membrane disruption in Candida spp.
C3/C5-Position Arylation Enhances

stacking interactions with aromatic residues (e.g., Phe, Trp) in the binding pocket of bacterial efflux pumps (NorA).

Mechanisms of Action

Understanding the dual-mechanism capability of piperidines is essential for interpreting assay data.

Pathway Visualization

The following diagram illustrates the divergent targets of piperidine derivatives in bacteria versus fungi.

Piperidine_MOA cluster_Bacteria Gram-Positive Bacteria (S. aureus) cluster_Fungi Fungal Cell (Candida/Aspergillus) Piperidine Piperidine Scaffold Efflux NorA Efflux Pump Piperidine->Efflux Inhibits (Competitive) Accumulation Intracellular Accumulation Piperidine->Accumulation Restores Sensitivity Enzyme1 Sterol C14-Reductase (ERG24) Piperidine->Enzyme1 Inhibits Enzyme2 Sterol C8-Isomerase (ERG2) Piperidine->Enzyme2 Inhibits Resistance Antibiotic Expulsion Efflux->Resistance Active Pump Efflux->Accumulation Blocked by Piperidine Antibiotic Fluoroquinolone (Substrate) Ergosterol_Path Ergosterol Pathway Ergosterol_Path->Enzyme1 Enzyme1->Enzyme2 Membrane Membrane Instability Enzyme2->Membrane Depletion of Ergosterol

Caption: Dual-action mechanism: Efflux pump inhibition in bacteria (left) and Ergosterol biosynthesis blockade in fungi (right).

Validated Experimental Protocols

Protocol A: Broth Microdilution for MIC Determination

Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Yeasts) Objective: Determine the Minimum Inhibitory Concentration (MIC) of lipophilic piperidine derivatives.

Critical Note on Solubility: Piperidine derivatives often exhibit high LogP. Standard aqueous preparation causes precipitation. This protocol uses a modified DMSO step.

Reagents:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Resazurin sodium salt (0.015% w/v in sterile PBS) – Vital for visual endpoint.

  • Solvent: 100% DMSO.

Workflow:

  • Stock Preparation: Dissolve the test piperidine compound in 100% DMSO to a concentration of 10 mg/mL (100x final).

  • Intermediate Dilution: Dilute stock 1:50 in MHB to achieve 200 µg/mL (2% DMSO). Note: Ensure no precipitation occurs. If cloudy, sonicate for 30s.

  • Plate Setup:

    • Add 100 µL of sterile MHB to columns 2–12 of a 96-well plate.

    • Add 200 µL of the Intermediate Dilution (200 µg/mL) to column 1.

    • Perform serial 2-fold dilutions (transfer 100 µL) from column 1 through column 10. Discard the final 100 µL.

    • Column 11: Growth Control (MHB + Bacteria + 2% DMSO).

    • Column 12: Sterility Control (MHB only).

  • Inoculation:

    • Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in MHB.

    • Add 100 µL of this suspension to wells 1–11. Final test volume: 200 µL. Final bacterial density:

      
       CFU/mL.
      
  • Incubation: 37°C for 18–24 hours (Bacteria) or 35°C for 48 hours (Fungi).

  • Readout: Add 30 µL Resazurin solution. Incubate 1–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction).

    • MIC: Lowest concentration with sustained Blue color.

Protocol B: Ethidium Bromide (EtBr) Efflux Inhibition Assay

Objective: Verify if the piperidine derivative acts as an Efflux Pump Inhibitor (EPI) in S. aureus. Mechanism: EtBr is a substrate for the NorA pump. Under UV light, intracellular EtBr fluoresces. An active pump ejects EtBr (low fluorescence). An inhibitor (piperidine) traps EtBr inside (high fluorescence).

Materials:

  • S. aureus SA-1199B (NorA overexpressing strain).[3]

  • Ethidium Bromide (10 mg/mL stock).

  • Fluorescence Plate Reader (Ex: 530 nm, Em: 600 nm).

Step-by-Step:

  • Cell Prep: Grow cells to OD

    
     = 0.6. Wash twice with PBS. Resuspend to OD
    
    
    
    = 0.4.
  • Loading: Incubate cells with EtBr (10 µg/mL) + Piperidine Test Compound (at 0.25

    
     MIC) for 20 minutes at 25°C.
    
    • Control A: Cells + EtBr + Verapamil (Positive Control).

    • Control B: Cells + EtBr (Negative Control - active pumping).

  • Measurement:

    • Transfer 200 µL to black 96-well plates.

    • Monitor fluorescence decay every 60 seconds for 30 minutes.

  • Calculation:

    
    
    Interpretation: A flat line (high fluorescence retention) indicates strong EPI activity.
    
Protocol C: Antifungal Time-Kill Kinetics

Objective: Distinguish between fungistatic (growth inhibiting) and fungicidal (killing) activity, critical for piperidines targeting ergosterol.

Workflow Visualization:

TimeKill_Workflow Start Inoculum Preparation (1-5 x 10^5 CFU/mL) Treatment Add Piperidine Compound (1x, 2x, 4x MIC) Start->Treatment Sampling Sample Aliquots at 0h, 4h, 8h, 24h, 48h Treatment->Sampling Dilution Serial Dilution (PBS) Sampling->Dilution Plating Plate on SDA Agar Dilution->Plating Count Colony Counting (Log10 CFU/mL) Plating->Count

Caption: Workflow for determining fungicidal kinetics of piperidine derivatives.

Data Analysis:

  • Fungicidal:

    
     reduction in CFU/mL (99.9% kill) compared to starting inoculum.
    
  • Fungistatic:

    
     reduction or stable growth inhibition.
    
  • Note: Piperidines targeting C14-reductase often show a "trailing effect" (slow onset) compared to membrane-lytic agents.

Data Interpretation & Reporting

When reporting results for piperidine derivatives, use the following structure to ensure comparability with literature.

Table 1: Representative Activity Profile (Template)

Compound IDR1 (N-Sub)R2 (C4-Sub)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)EPI Activity (% Inhibition)
PIP-01 MethylH>64325%
PIP-05 Benzyl4-OH16445%
PIP-12 Phenethyl4-Amino-Dodecyl40.585%
Ciprofloxacin --0.5N/AN/A
Fluconazole --N/A1.0N/A

Key Takeaways for Researchers:

  • Synergy is Key: If MIC values against S. aureus are high (>32 µg/mL), do not discard the compound. Test it in combination with Ciprofloxacin. Piperidines are often weak antibiotics on their own but potent potentiators (EPIs).

  • Lipophilicity Warning: If MIC varies wildly between replicates, check for compound precipitation in the media. High logP piperidines may require cyclodextrin formulation for accurate testing.

References

  • Review of Piperidine Scaffolds: Goel, K.K., et al. "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical & Pharmacology Journal, 2023. Link

  • Efflux Pump Inhibition: Kalia, N.P., et al. "Novel structural analogues of piperine as inhibitors of the NorA efflux pump of Staphylococcus aureus."[3] Journal of Antimicrobial Chemotherapy, 2008. Link

  • Antifungal Mechanism: Liang, H., et al. "Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase." FEMS Yeast Research, 2010. Link

  • Standard Protocols: Clinical and Laboratory Standards Institute (CLSI).[4] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." 10th Edition. Link

  • Piperidine Antifungal SAR: Haecker, H., et al. "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis."[2] Molecules, 2021.[2] Link

Sources

Application

Strategic Development of Multi-Target Ligands (MTLs) from Piperidine Ethers

Executive Summary The "one-molecule, one-target" paradigm is increasingly failing in the treatment of complex neurodegenerative disorders like Alzheimer’s Disease (AD) and Parkinson’s Disease (PD). This guide details the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "one-molecule, one-target" paradigm is increasingly failing in the treatment of complex neurodegenerative disorders like Alzheimer’s Disease (AD) and Parkinson’s Disease (PD). This guide details the rational design, synthesis, and validation of Multi-Target Directed Ligands (MTDLs) based on the piperidine ether scaffold.

Piperidine ethers are privileged structures that allow for the hybridization of two distinct pharmacophores. The piperidine nitrogen provides a cationic center for binding to the Catalytic Anionic Site (CAS) of Acetylcholinesterase (AChE), while the ether linker offers metabolic stability and hydrogen-bond accepting capability, spanning the enzyme gorge to interact with the Peripheral Anionic Site (PAS) or secondary targets like Monoamine Oxidase B (MAO-B).

This document provides a self-validating workflow for researchers to develop these ligands, from rational design to in vitro ADME profiling.

Rational Design Strategy

The success of piperidine ethers lies in the "Linker Strategy." Unlike rigid fused-ring systems, the ether chain provides conformational flexibility, allowing the molecule to adopt different binding modes for different targets (e.g., AChE vs. MAO-B).

Pharmacophore Hybridization Logic
  • Moiety A (The Anchor): N-substituted piperidine (mimics the choline headgroup of acetylcholine).

  • The Linker: Alkoxy chain (2–4 carbons). The ether oxygen acts as a hydrogen bond acceptor, often interacting with Tyrosine residues in the AChE gorge.

  • Moiety B (The Effector): An aromatic heterocycle (e.g., Indole, Coumarin, Chromone) selected to target the PAS of AChE or the hydrophobic pocket of MAO-B.

Visualization of Design Pathway

DesignStrategy Piperidine Piperidine Scaffold (AChE CAS Binder) Linker Ether Linker (Flexibility + H-Bond) Piperidine->Linker N-Alkylation MTL Multi-Target Ligand (Dual Inhibition) Linker->MTL Hybridization Heterocycle Aromatic Moiety (MAO/PAS Binder) Heterocycle->Linker Ether Synthesis

Figure 1: Modular assembly of piperidine ether MTDLs combining a cationic anchor with a hydrophobic effector.

Chemical Synthesis Protocol

Objective: Synthesis of N-benzyl-4-(aryloxy)piperidine derivatives.

Core Reaction: Williamson Ether Synthesis & N-Alkylation

Note: This protocol assumes starting with 1-Boc-4-hydroxypiperidine to ensure regioselectivity.

Step 1: Ether Linkage Formation
  • Reagents: 1-Boc-4-hydroxypiperidine (1.0 eq), Aryl Fluoride/Halide (1.1 eq), NaH (60% dispersion, 1.5 eq).

  • Solvent: Anhydrous DMF.

  • Procedure:

    • Dissolve 1-Boc-4-hydroxypiperidine in DMF at 0°C under

      
      .
      
    • Add NaH portion-wise. Stir for 30 min to generate the alkoxide.

    • Add the Aryl Halide dropwise.

    • Heat to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc).

    • Workup: Quench with ice water, extract with EtOAc, wash with brine.

  • Deprotection: Treat the intermediate with TFA/DCM (1:4) for 1 hour at RT to remove the Boc group. Evaporate solvent to yield the piperidine ether salt.

Step 2: N-Alkylation (Introduction of Benzyl Moiety)
  • Reagents: Piperidine ether intermediate (1.0 eq), Benzyl bromide derivative (1.1 eq),

    
     (3.0 eq), KI (catalytic).
    
  • Solvent: Acetonitrile (ACN).

  • Procedure:

    • Reflux the mixture in ACN for 8–12 hours.

    • Filter off inorganic salts (

      
      ).
      
    • Concentrate filtrate and purify via Column Chromatography (Silica gel, DCM:MeOH gradients).

In Vitro Pharmacology Protocols[1]

Protocol A: Cholinesterase Inhibition (Ellman’s Method)

Purpose: Determine IC50 values for AChE (Selectivity) and BuChE.[1] Mechanism: Thiocholine (produced by enzymatic hydrolysis) reacts with DTNB to form the yellow anion TNB (412 nm).[2][3]

Reagents:

  • Buffer A: 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme: AChE (from Electrophorus electricus, 500 U) and BuChE (from equine serum).

  • Substrate: Acetylthiocholine iodide (ATCI) / Butyrylthiocholine iodide (BTCI) (0.075 M).[2]

  • Chromogen: DTNB (Ellman’s Reagent) (0.01 M).[4]

Workflow:

  • Plate Setup: Use a clear 96-well microplate.

  • Incubation:

    • Add 140 µL Buffer A.

    • Add 20 µL Test Compound (dissolved in DMSO, final conc <1%).

    • Add 20 µL Enzyme Solution (AChE or BuChE, 0.25 U/mL).

    • Incubate at 25°C for 10 minutes.

  • Reaction:

    • Add 10 µL DTNB.

    • Add 10 µL Substrate (ATCI or BTCI).

  • Measurement:

    • Read Absorbance at 412 nm immediately (t=0) and every 60 seconds for 5 minutes using a kinetic microplate reader.

  • Validation:

    • Positive Control: Donepezil (IC50 ≈ 20–40 nM).

    • Blank: Buffer + Substrate + DTNB (No Enzyme).

Protocol B: Monoamine Oxidase (MAO-B) Inhibition

Purpose: Assess dual-target capability (AChE + MAO-B) for synergistic AD treatment. Method: Spectrophotometric Kynuramine Deamination.

Workflow:

  • Reagents: Recombinant Human MAO-B, Kynuramine hydrobromide (substrate).

  • Incubation:

    • Mix Enzyme + Test Compound in Potassium Phosphate Buffer (pH 7.4).

    • Incubate at 37°C for 15 minutes.

  • Initiation: Add Kynuramine (

    
     concentration). Incubate 20 mins.
    
  • Termination: Add 2N NaOH to stop reaction.

  • Detection: Measure the formation of 4-hydroxyquinoline at 315 nm .

  • Self-Validation: Reference standard Selegiline must show IC50 < 50 nM.

ADME Profiling: PAMPA-BBB Assay

Purpose: Verify if the piperidine ether can cross the Blood-Brain Barrier (BBB), a non-negotiable requirement for CNS drugs.

Protocol:

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA) "Sandwich" method.

  • Membrane: PVDF filter (0.45 µm) coated with Porcine Brain Lipid (PBL) (20 mg/mL in dodecane).

  • Donor Plate: 300 µL of compound (10 µM) in PBS (pH 7.4).

  • Acceptor Plate: 200 µL of PBS (pH 7.4).

  • Process:

    • Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

    • Separate plates.[5]

  • Quantification: Measure UV absorbance of Donor and Acceptor wells.

  • Calculation:

    
    
    
    • Target:

      
       indicates high CNS permeability.
      

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Validation cluster_2 Phase 3: ADME S1 Williamson Ether Synthesis S2 N-Alkylation S1->S2 S3 Purification (Column Chrom.) S2->S3 B1 Ellman Assay (AChE/BuChE) S3->B1 B2 MAO-B Assay (Kynuramine) S3->B2 A1 PAMPA-BBB (Lipid Diffusion) B1->A1 IC50 < 100 nM B2->A1 IC50 < 1 µM A2 Lead Selection A1->A2 Pe > 4.0 x 10^-6 cm/s

Figure 2: Critical path from synthesis to lead selection. Note the "Go/No-Go" criteria between phases.

Data Presentation Standards

When reporting results for piperidine ether MTLs, use the following table structure to allow for rapid Structure-Activity Relationship (SAR) analysis.

Table 1: Inhibitory Activities and BBB Permeability

Compound IDR1 (Piperidine N)R2 (Ether Aryl)AChE IC50 (nM)BuChE IC50 (nM)MAO-B IC50 (nM)PAMPA

(

cm/s)
Donepezil Benzyl-25 ± 3>10,000N.A.4.5
MTL-01 2-F-BenzylIndole-5-yl45 ± 5120 ± 1085 ± 85.2
MTL-02 4-OMe-BenzylCoumarin-7-yl12 ± 2800 ± 50>1,0002.1

Note: Data must represent mean ± SEM of at least three independent experiments.

References

  • Ellman, G. L., et al. (1961).[6] A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • Negi, A. S., et al. (2022). Design, synthesis and biological evaluation of novel piperidine-isatin hybrids as potential multi-target directed ligands for Alzheimer’s disease. Journal of Molecular Structure, 1249, 131548. Link

  • Bolognesi, M. L., et al. (2008). Multi-target-directed ligands: Innovative tools for Alzheimer's disease.[7][8][9] Current Alzheimer Research, 5(5), 489-499. Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. Link

  • Bajda, M., et al. (2011). Structure-based design and synthesis of novel piperidine derivatives as multifunctional Alzheimer's disease-modifying agents. Bioorganic & Medicinal Chemistry, 19(1), 530-540. Link

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of 3-Methyl-[1,4'-bipiperidin]-4-ol in solution

This technical support guide addresses the stability, storage, and handling of 3-Methyl-[1,4'-bipiperidin]-4-ol , a critical intermediate often associated with the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofaci...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability, storage, and handling of 3-Methyl-[1,4'-bipiperidin]-4-ol , a critical intermediate often associated with the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs).[1][2]

This compound features a bipiperidine scaffold containing a tertiary amine, a secondary amine, and a secondary alcohol.[2] Its degradation is primarily driven by oxidative instability, hygroscopicity, and thermal dehydration.

Part 1: Troubleshooting & FAQs

Q1: My compound has turned from a white solid to a yellow/brown gum. Is it still usable?

Diagnosis: Oxidative Degradation. The color change indicates the formation of N-oxides or imines .[1][2][3] Secondary amines (on the piperidine ring) are highly susceptible to oxidation by atmospheric oxygen, forming hydroxylamines which further degrade into colored impurities.

  • Action:

    • Minor Yellowing: Purify via recrystallization (e.g., Isopropanol/Hexane) or column chromatography immediately.[2][3]

    • Brown Gum: Significant degradation has occurred.[2][3] Purity check via LC-MS is required.[1][2][3] If purity is <90%, discard.

  • Prevention: Always store under an inert atmosphere (Argon/Nitrogen).[2][3]

Q2: The solid has become sticky or liquefied (deliquescence).[2][3] Why?

Diagnosis: Hygroscopicity & Carbamate Formation. Piperidinols are hygroscopic (water-absorbing).[1][2][3] Furthermore, the secondary amine moiety reacts reversibly with atmospheric


 to form carbamate salts , which appear as sticky solids or crusts.
  • Action: Dry the compound under high vacuum (0.1 mbar) at room temperature for 12–24 hours. If the stickiness persists, the "melt" may be due to impurity depression; check melting point.

  • Prevention: Store in a desiccator.[2][3] Flush containers with Argon before sealing.[2]

Q3: I see a new impurity peak at [M-18] in my Mass Spec. What is it?

Diagnosis: Thermal Dehydration (Elimination). The [M-18] peak corresponds to the loss of water (


).[2][3] The 4-hydroxy group can undergo acid-catalyzed or thermal elimination to form a tetrahydropyridine (alkene)  derivative.[1][2][3] The 3-methyl group can exacerbate this by locking the ring in a conformation that favors elimination (anti-periplanar geometry).[1][2]
  • Action: Avoid heating above 40°C during drying. Ensure solvents are acid-free (avoid chloroform/DCM stabilized with HCl/ethanol if possible, or neutralize them).[1][2]

Part 2: Technical Deep Dive & Degradation Mechanisms

The stability profile of 3-Methyl-[1,4'-bipiperidin]-4-ol is governed by three competing degradation pathways. Understanding these allows for precise control over experimental conditions.[2]

Oxidative Instability (The "Browning" Effect)

The secondary amine (


) is the "weak link." In the presence of 

and trace metals, it undergoes single-electron transfer (SET) oxidation.
  • Mechanism:

    
    .[2][3]
    
  • Impact: Increases baseline noise in bioassays and lowers yield in subsequent coupling reactions (e.g., amidation).[2][3]

Dehydration (The [M-18] Pathway)

The 4-hydroxyl group is beta to the 3-methyl group.[1][2][3] If the hydroxyl is protonated (by trace acid) or heated, it leaves as water.

  • Mechanism: E1 or E2 elimination yielding a double bond (alkene) in the piperidine ring.[2][3]

  • Risk Factor: The 3-methyl substituent can sterically crowd the alcohol, lowering the activation energy for elimination to relieve strain.[2][3]

Carbamate Formation (The "Crust" Effect)

Amines are basic nucleophiles.[2][3] They attack


 rapidly.[2][3]
  • Reaction:

    
    .[1][2][3]
    
  • Observation: This is often mistaken for "wetness."[2][3] It is reversible by heating or vacuum, but heating risks dehydration (see #2).

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the critical degradation nodes for 3-Methyl-[1,4'-bipiperidin]-4-ol.

DegradationPathways Compound 3-Methyl-[1,4'-bipiperidin]-4-ol (Intact) Oxidation Oxidation (Air/Light) Compound->Oxidation O2 exposure Dehydration Dehydration (Heat/Acid) Compound->Dehydration >40°C or H+ Carbamate Carbamate Formation (CO2) Compound->Carbamate CO2 exposure Product_Ox N-Oxides / Imines (Yellow/Brown Impurity) Oxidation->Product_Ox Product_Dehyd Tetrahydropyridine (Alkene, [M-18]) Dehydration->Product_Dehyd Product_Carb Ammonium Carbamate Salt (Sticky Solid) Carbamate->Product_Carb Reversible

Figure 1: Primary degradation pathways.[1][2][3] Note that Carbamate formation is reversible, while Oxidation and Dehydration are generally irreversible.

Part 4: Validated Handling & Storage Protocols

Protocol A: Long-Term Storage (Standard)
ParameterSpecificationRationale
Temperature -20°C Slows kinetic rate of oxidation and elimination.[1][2][3]
Atmosphere Argon or Nitrogen Displaces

and

to prevent oxidation/carbamates.[1][2][3]
Container Amber Glass Vial Prevents photo-oxidation (light-induced radical formation).[1][2][3]
Seal Parafilm + Teflon Cap Ensures air-tight seal; Teflon prevents leaching of plasticizers.[1][2][3]
Protocol B: Solubilization for Experiments

Objective: Prepare a stable stock solution without inducing degradation.

  • Solvent Choice:

    • Preferred:DMSO (Anhydrous) or Methanol (Anhydrous) .[2][3]

    • Avoid: Acetone (forms enamines), Chloroform (often acidic), Water (hydrolysis risk over time).

  • Procedure:

    • Equilibrate the vial to room temperature before opening (prevents water condensation).[2]

    • Weigh quickly in a low-humidity environment.[1][2]

    • Dissolve in anhydrous DMSO.

    • Aliquot immediately into single-use vials.

    • Freeze aliquots at -20°C or -80°C. Do not freeze-thaw more than once.

Protocol C: Rescue of Degraded Material

If the compound has absorbed water/CO2 (sticky):

  • Dissolve in Dichloromethane (DCM) .

    • Note: If it is a salt, use water/base extraction first.[2]

  • Dry the organic layer over Sodium Sulfate (

    
    ) .[2][3]
    
  • Filter and concentrate under reduced pressure at <35°C .

  • Dry under high vacuum for 4 hours.

Part 5: Analytical Reference Data

PropertyValue (Typical)Note
Appearance White to Off-White SolidYellowing indicates oxidation.[1][2][3]
Storage Temp -20°CCritical for long-term stability (>1 month).[1][2][3]
Solubility DMSO, Methanol, DCMPoor solubility in Hexane/Ether.[2]
Mass Spec [M+H]+ expectedWatch for [M+16] (N-oxide) or [M-18] (Dehydration).[1][2][3]

References

  • PubChem. (2025).[2][3][4] 1,4'-Bipiperidine Structure and Properties. National Library of Medicine.[2][3] Available at: [Link]

  • National Institutes of Health. (2023). Biodegradation of Piperidine and Derivatives. PubMed Central.[2][3] Available at: [Link]

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of 3-Methyl-[1,4'-bipiperidin]-4-ol

[1] Executive Summary You are encountering off-target effects with 3-Methyl-[1,4'-bipiperidin]-4-ol (or a lead compound containing this core).[1] Based on the physicochemical properties of the 1,4'-bipiperidine scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

You are encountering off-target effects with 3-Methyl-[1,4'-bipiperidin]-4-ol (or a lead compound containing this core).[1] Based on the physicochemical properties of the 1,4'-bipiperidine scaffold, this molecule acts as a Cationic Amphiphilic Drug (CAD) .

While the 4-hydroxyl group lowers logP (lipophilicity) compared to a naked bipiperidine, the basic nitrogen centers (pKa ~9–10) predispose this scaffold to three primary in vivo liabilities:

  • hERG Channel Blockade (QTc prolongation/Arrhythmia).[1][2][3]

  • Phospholipidosis (PLD) (Lysosomal trapping/Foamy macrophages).[1]

  • Promiscuous GPCR Binding (specifically Muscarinic M1-M5 and Histamine H3 receptors).[1]

This guide provides the causality for these issues and actionable mitigation protocols.

Troubleshooting Module 1: Cardiotoxicity (hERG Inhibition)

Symptom: Unexplained mortality in rodents, arrhythmias in telemetry studies, or QT interval prolongation.

Root Cause Analysis

The bipiperidine moiety is a "privileged structure" for hERG channel binding.[1] The protonated nitrogen mimics the potassium ion, while the hydrophobic methyl/piperidine rings engage in


-cation or hydrophobic interactions within the channel pore (Tyr652/Phe656 residues).
Mitigation Strategies
StrategyMechanism of ActionImplementation
Cmax Blunting hERG blockade is concentration-dependent.[1] High Cmax spikes trigger events even if AUC is safe.[1]Switch Formulation: Move from IV bolus/Oral solution to a methylcellulose suspension or slow-release polymer (HPMC-AS) to flatten the PK curve.
Electrolyte Supplementation Hypokalemia exacerbates hERG blockade.[1]Ensure diet is K+/Mg2+ sufficient.[1] Avoid diuretics in combination.[1]
Structural Modification Reduces affinity for the hydrophobic pore.[1]Zwitterionic Approach: Introduce a carboxylic acid to neutralize the charge.[1] Alternatively, add an oxygen atom (morpholine) to the distal ring to reduce basicity (lower pKa).
Validation Protocol: In Vivo Telemetry (Guinea Pig)

Guinea pigs are preferred over rats for hERG assessment due to ion channel similarity to humans.

  • Surgical Implant: Implant DSI HD-S10 transmitters in 4–6 male Hartley guinea pigs.

  • Recovery: Allow 10 days for recovery.

  • Dosing: Administer 3-Methyl-[1,4'-bipiperidin]-4-ol via intended route (e.g., PO) at 10, 30, and 100 mg/kg (escalating).

  • Data Acquisition: Record ECG, Blood Pressure, and Activity for 24 hours post-dose.

  • Analysis: Calculate QTc using Fridericia’s correction (

    
    ).
    
    • Threshold: An increase of >10ms is a warning; >30ms is a "no-go."[1]

Troubleshooting Module 2: Phospholipidosis (Lysosomal Trapping)

Symptom: Histopathology shows "foamy macrophages" in lung/liver, or unexpected high tissue accumulation (High


) with long half-life.
Root Cause Analysis

As a CAD, the molecule freely permeates cell membranes in its neutral form. Once inside the acidic lysosome (pH ~4.5), the basic piperidine nitrogens become protonated. The charged molecule cannot diffuse back out ("Ion Trapping").[1] It complexes with phospholipids, inhibiting their degradation by phospholipases, leading to lipid accumulation.

Visualizing the Mechanism

LysosomalTrapping Figure 1: Mechanism of Cationic Amphiphilic Drug (CAD) Lysosomal Trapping cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) Drug_Neutral Drug (Neutral) Drug_Charged Drug-H+ (Trapped) Drug_Neutral->Drug_Charged Diffusion & Protonation Drug_Charged->Drug_Neutral Impermeable Complex Drug-Lipid Complex (Indigestible) Drug_Charged->Complex Binds Phospholipids Foamy Phospholipidosis (Foamy Cell) Complex->Foamy Accumulation

Mitigation Strategies
  • Dosing Holidays: Phospholipidosis is reversible. Implement a "5 days on, 2 days off" dosing schedule to allow lysosomal clearance.

  • Biomarker Screening: Monitor Di-22-HCC (a fluorescent phospholipid analog) in peripheral blood mononuclear cells (PBMCs).[1]

  • Reduce Basicity: If pKa is lowered below 8.0, lysosomal trapping decreases significantly.

Troubleshooting Module 3: GPCR Promiscuity

Symptom: Anticholinergic effects (dry mouth, dilated pupils in animals) or sedation.

Root Cause Analysis

The 3-methyl-4-ol substitution pattern on a bipiperidine is structurally similar to acetylcholine and histamine ligands.[1]

  • Muscarinic Receptors (M1-M5): The basic nitrogen interacts with the conserved aspartate in the GPCR transmembrane domain.[1]

  • Histamine H3: Bipiperidines are classic H3 antagonist scaffolds.[1]

Screening Protocol: Functional Calcium Flux

Do not rely solely on binding affinity (


); functional activity (

) determines in vivo risk.
  • Cell Line: CHO-K1 cells overexpressing hM1 or hH3.[1]

  • Dye Loading: Load cells with FLIPR Calcium 6 dye.

  • Agonist Challenge:

    • For M1: Challenge with Acetylcholine (

      
      ).[1]
      
    • For H3: Challenge with Histamine (

      
      ).
      
  • Treatment: Add 3-Methyl-[1,4'-bipiperidin]-4-ol (0.1 nM to 10

    
    M).
    
  • Readout: Measure reduction in calcium fluorescence.

    • Action: If

      
      , off-target effects are likely driving in vivo toxicity.
      

Frequently Asked Questions (FAQ)

Q: Can I use the 4-hydroxyl group to conjugate a prodrug moiety? A: Yes. Esterification of the 4-hydroxyl group can mask the polarity and potentially alter the pKa influence of the nearby nitrogen. However, ensure the esterase cleavage rate in plasma is sufficient, otherwise, you are testing a different molecule entirely.

Q: My compound shows high brain penetration. Is this expected? A: Yes. Bipiperidines are generally CNS penetrant unless they are P-gp substrates.[1] If CNS exposure is an off-target liability (i.e., you want peripheral action only), consider N-quaternization (making a permanent salt) or adding a high Polar Surface Area (PSA) tail (>90 Ų) to restrict Blood-Brain Barrier crossing.

Q: Is the 3-methyl group essential for the toxicity profile? A: The 3-methyl group creates steric hindrance that may twist the bipiperidine conformation.[1] This often increases selectivity (good) but can also trap the molecule in hydrophobic pockets of hERG (bad). Run a Matched Molecular Pair (MMP) analysis: synthesize the des-methyl analog. If hERG potency drops >10-fold, the methyl group is the pharmacophore culprit.

References

  • Tummino, T. A., et al. (2021). "Drug-induced phospholipidosis confounds drug repurposing for SARS-CoV-2."[1][4] Science.

  • Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs." Journal of Pharmacological and Toxicological Methods.

  • Drug Hunter. (2024).[1][2][5][6][7] "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter.

  • Ploemen, J. P., et al. (2004). "Use of physicochemical properties to predict drug-induced phospholipidosis."[1] Experimental and Toxicologic Pathology.

  • Lutz, U., et al. (2020). "Evaluation of a Screening Assay for Drug-Induced Phospholipidosis." Frontiers in Toxicology.

Sources

Troubleshooting

Technical Support Center: Optimization of Catalytic N-Debenzylation in Piperidine Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine-containing molecules. The N-debenzylation of piperidine intermediates is a c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine-containing molecules. The N-debenzylation of piperidine intermediates is a crucial deprotection step, yet it is frequently plagued by challenges such as incomplete reactions, low yields, and catalyst deactivation. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols to empower you to overcome these common hurdles and optimize your synthetic outcomes.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the catalytic N-debenzylation of piperidines.

Problem 1: My N-debenzylation reaction using Palladium on Carbon (Pd/C) is very slow or has stalled completely.

Question: I've set up my hydrogenation with N-benzyl piperidine, Pd/C, and a hydrogen balloon, but the reaction is either incredibly slow or stops progressing. What are the likely causes, and how can I resolve this?

Answer: This is a very common issue in N-debenzylation reactions. The primary culprit is often catalyst poisoning by the product itself—the secondary piperidine amine.[1][2] The lone pair on the nitrogen of the newly formed piperidine can strongly coordinate to the palladium surface, effectively blocking active sites and halting the catalytic cycle.[1][2] Here’s a systematic approach to troubleshoot and overcome this challenge:

  • Causality-Driven Solutions:

    • Acid Addition to Mitigate Product Inhibition: The most direct way to counteract product inhibition is to protonate the secondary amine as it forms.[3][4] Adding a stoichiometric amount of a mild acid, such as acetic acid or hydrochloric acid, will form the ammonium salt of the piperidine product.[1][5] This salt is far less likely to coordinate to the palladium catalyst, thus preserving its activity.[1][2] However, remember that a neutralization step will be necessary during the aqueous workup.[1]

    • Enhance Catalyst Performance with a Co-catalyst: Recent studies have shown that using a co-catalyst, such as niobic acid on carbon (Nb₂O₅/C), alongside Pd/C can significantly accelerate the reaction and prevent poisoning without requiring an acidic additive.[1][2] This approach offers the advantage of a more streamlined workup as no neutralization is needed.[1][2]

    • Increase Hydrogen Availability: For sterically hindered or electronically deactivated substrates, atmospheric pressure from a hydrogen balloon may be insufficient to drive the reaction to completion.[1] If your laboratory is equipped for it, increasing the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus can dramatically increase the reaction rate.[5]

    • Evaluate Catalyst Quality and Loading: The activity of Pd/C can vary between suppliers and even between batches. An old or poorly stored catalyst may have reduced activity.[5]

      • Actionable Step: Try a fresh batch of catalyst. If the problem persists, consider switching to Pearlman's catalyst (20% Pd(OH)₂/C), which is often more active and effective for N-debenzylation and less prone to causing over-reduction of other functional groups.[1][5] Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also be effective.[1]

Below is a logical workflow to guide your troubleshooting process for a sluggish N-debenzylation reaction.

G start Sluggish or Incomplete N-Debenzylation with Pd/C catalyst_check Check Catalyst Quality & Loading start->catalyst_check add_acid Add Stoichiometric Acid (e.g., Acetic Acid) catalyst_check->add_acid  Catalyst OK switch_catalyst Switch to Different Catalyst (e.g., 20% Pd(OH)₂/C) catalyst_check->switch_catalyst  Suspect Catalyst cocatalyst Use Co-catalyst (e.g., Nb₂O₅/C) add_acid->cocatalyst  Neutralization  Undesired increase_pressure Increase Hydrogen Pressure add_acid->increase_pressure  Failure complete Reaction Complete (Success) add_acid->complete  Success switch_catalyst->complete  Success failure Failure switch_catalyst->failure cocatalyst->complete  Success cocatalyst->failure increase_pressure->complete  Success increase_pressure->failure

Caption: Troubleshooting logic for slow catalytic N-debenzylation.

Problem 2: I am getting very low yields in my N-debenzylation reaction.

Question: My reaction appears to have gone to completion by TLC, but after workup and purification, my isolated yield is disappointingly low. What factors could be contributing to this, and how can I improve my yield?

Answer: Low yields can stem from several issues, including incomplete reactions (as discussed above), undesirable side reactions, or losses during product isolation.[1]

  • Potential Causes and Solutions:

    • Side Reactions and Over-reduction: Catalytic hydrogenation is a powerful reduction method. If your piperidine substrate contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups, or even other benzyl ethers), they may also be reduced under the reaction conditions, leading to a mixture of products and lowering the yield of the desired compound.[1]

      • Solution: Employ milder conditions. Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate is often a gentler and more selective alternative to using hydrogen gas.[1][6] This method avoids the need for pressurized H₂ and can sometimes spare other sensitive functional groups.[1]

    • Product Volatility and Solubility: Simple, low molecular weight debenzylated piperidines can be volatile or highly water-soluble, leading to significant material loss during solvent evaporation and aqueous workup.[1]

      • Solution: For volatile products, remove the solvent under reduced pressure at a low temperature. If your product is water-soluble, ensure the pH of the aqueous phase is adjusted correctly before extraction with an organic solvent. The free amine will be more soluble in organic solvents at a basic pH.

    • Incomplete Reaction: As a primary cause of low yields, it's crucial to ensure the reaction has reached full conversion. Refer to the troubleshooting steps in Problem 1 to drive the reaction to completion.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for N-debenzylation of piperidines? A1: There is no single "best" catalyst, as the optimal choice is substrate-dependent. However, a good starting point is 10% Pd/C due to its cost-effectiveness and broad utility.[1] For more challenging substrates or when side reactions are a concern, 20% Pd(OH)₂/C (Pearlman's catalyst) is often more effective and can be less prone to over-reduction.[1][5] A combination of Pd/C and Pd(OH)₂/C has also been reported to be more efficient than either catalyst alone in some cases.[7][8]

Q2: Can I use transfer hydrogenation for N-debenzylation? A2: Absolutely. Catalytic transfer hydrogenation is an excellent and often safer alternative to using hydrogen gas.[1] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[1][9] This technique is particularly advantageous as it does not require specialized high-pressure equipment.[1]

Q3: How do I monitor the progress of my N-debenzylation reaction? A3: Thin-layer chromatography (TLC) is the most common and convenient method.[1] The debenzylated piperidine product (a secondary amine) will typically have a lower Rf value than the N-benzylated starting material. Staining the TLC plate with a ninhydrin solution can be very helpful to visualize the amine product, which often appears as a colored spot. For more precise and quantitative analysis, techniques like LC-MS or GC-MS are highly recommended.[1]

Q4: My substrate also has a Boc protecting group. Will it be stable under these conditions? A4: The tert-butyloxycarbonyl (Boc) group is generally stable under the neutral conditions of catalytic hydrogenation (e.g., Pd/C, H₂).[1] However, if you add acid (like HCl or acetic acid) to prevent catalyst poisoning, you risk cleaving the acid-labile Boc group.[1] It is crucial to monitor the reaction carefully by TLC or LC-MS to check the integrity of the Boc group.

Data Summary: Comparison of Catalytic Systems

The following table summarizes typical conditions and outcomes for various catalytic N-debenzylation methods to aid in your experimental design.

Catalyst SystemHydrogen SourceSolventTemperature (°C)Typical Reaction TimeKey Advantages & Considerations
10% Pd/C H₂ (balloon or pressure)Alcohols (MeOH, EtOH)25 - 604 - 24 hCost-effective, widely used. Prone to poisoning by amine product.[1][5]
20% Pd(OH)₂/C H₂ (balloon or pressure)Alcohols, EtOAc, AcOH25 - 702 - 16 hMore active for N-debenzylation, less prone to over-reduction.[1][5]
10% Pd/C + Acid H₂ (balloon or pressure)Alcohols25 - 602 - 12 hPrevents catalyst poisoning, increases reaction rate. Requires neutralization during workup.[1][3]
10% Pd/C Ammonium FormateAlcohols (MeOH, EtOH)Reflux0.5 - 5 hTransfer hydrogenation avoids H₂ gas. Milder conditions, often good selectivity.[1][9][10]
10% Pd/C + Nb₂O₅/C H₂ (balloon)Ethanol251 - 3 hCo-catalyst prevents poisoning without acid. Streamlined workup.[1][2]

Detailed Experimental Protocols

These protocols provide step-by-step methodologies for common and optimized N-debenzylation procedures.

Protocol 1: Standard N-Debenzylation using Pd/C and H₂ Gas

This protocol outlines a general procedure for N-debenzylation using the most common catalytic system.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-benzyl piperidine substrate (1.0 mmol) in a suitable solvent such as methanol or ethanol (10-20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol% Pd) to the solution.

  • Hydrogen Atmosphere: Seal the flask with a septum. Using a needle attached to a vacuum line and a hydrogen balloon, carefully evacuate the flask and then backfill with hydrogen gas. Repeat this vacuum/hydrogen cycle three times to ensure the reaction atmosphere is inert.[11]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure efficient mixing of the solid catalyst, the liquid solution, and the hydrogen gas.[11]

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is no longer visible.

  • Work-up: Once complete, carefully vent the hydrogen atmosphere and flush the flask with an inert gas (e.g., nitrogen or argon).

  • Filtration: Dilute the reaction mixture with more of the reaction solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent to recover all the product.[11]

    • Safety Note: The Pd/C catalyst is pyrophoric, especially when dry after filtration. Do not allow the filter cake to dry in the air. Quench the catalyst on the Celite® pad with water before disposal.[11]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude debenzylated piperidine, which can be purified further if necessary (e.g., by column chromatography or distillation).

Protocol 2: N-Debenzylation via Transfer Hydrogenation with Ammonium Formate

This protocol provides a convenient and often milder alternative to using flammable hydrogen gas.[1][9]

  • Reaction Setup: In a round-bottom flask, suspend the N-benzyl piperidine substrate (1.0 mmol) and 10% Pd/C (typically 10-20 wt% of the substrate) in methanol (15-20 mL).[10]

  • Hydrogen Donor Addition: To the stirred suspension, add anhydrous ammonium formate (5.0 mmol, 5 equivalents) in a single portion.[9][10]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC. Reactions are often complete within 30 minutes to a few hours.[9]

  • Work-up and Filtration: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[9][10]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue contains the product and ammonium formate salts. The product can be purified by column chromatography or by an appropriate aqueous workup.

The workflow for selecting an N-debenzylation method is visualized below.

G start Select N-Debenzylation Method substrate_check Substrate Contains Acid-Sensitive Groups? start->substrate_check h2_pressure_check High-Pressure Apparatus Available? substrate_check->h2_pressure_check Yes pd_c_acid_h2 Pd/C, H₂, Acidic Additive substrate_check->pd_c_acid_h2 No pd_c_h2 Standard Pd/C, H₂ h2_pressure_check->pd_c_h2 No transfer_hydro Transfer Hydrogenation (e.g., Ammonium Formate) h2_pressure_check->transfer_hydro Yes other_reducible_groups Other Reducible Groups Present? other_reducible_groups->transfer_hydro Consider pearlmans_catalyst Pearlman's Catalyst (Pd(OH)₂/C) other_reducible_groups->pearlmans_catalyst Yes pd_c_h2->other_reducible_groups pd_c_acid_h2->other_reducible_groups

Caption: Decision tree for selecting an N-debenzylation method.

References

  • Technical Support Center: N-Debenzylation of Piperidine Intermediates - Benchchem.
  • De-protection of N-Benzyl groups - Powered by XMB 1.9.11 - Sciencemadness.org.
  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups - Taylor & Francis.
  • Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 - Sciencemadness.org.
  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF - ResearchGate. Available from: [Link]

  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection - Benchchem.
  • Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow. Available from: [Link]

  • Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate.
  • Methods for removing benzyl protecting groups from N,N-Dibenzyl-p-anisidine - Benchchem.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC. Available from: [Link]

  • Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups. Available from: [Link]

  • CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Available from: [Link]

  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups - ResearchGate. Available from: [Link]

  • Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar. Available from: [Link]

Sources

Optimization

Technical Support Center: Navigating the Regioselectivity of Piperidine Ring Reactions

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling the regioselectivity of reactions involving the piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling the regioselectivity of reactions involving the piperidine scaffold. The piperidine moiety is a cornerstone in medicinal chemistry, but its functionalization can present significant regiochemical challenges.[1][2][3] This guide is structured to address common experimental issues through a series of frequently asked questions and detailed troubleshooting protocols, ensuring you can approach your next synthesis with confidence.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of C2, C3, and C4 functionalized products in my C-H activation reaction?

A1: Achieving site-selectivity in piperidine C-H functionalization is a delicate balance of electronic and steric factors.[4][5] The inherent reactivity of the C-H bonds on the piperidine ring is not uniform. The C2 position is electronically activated due to its proximity to the nitrogen atom, but it is also the most sterically hindered.[6] Conversely, the C3 position is electronically deactivated by the inductive effect of the nitrogen.[6][7] The C4 position represents a compromise between these electronic and steric influences.

Several factors can lead to a mixture of products:

  • Catalyst Choice: The ligand sphere and the metal center of your catalyst play a crucial role in determining the site of C-H insertion. Bulky catalysts may favor the less sterically hindered C4 position, while more electronically driven catalysts might prefer the C2 position.[6][8] For instance, varying dirhodium catalysts can selectively functionalize the C2 or C4 positions.[8]

  • Nitrogen Protecting Group: The nature of the N-protecting group significantly influences the steric and electronic environment of the piperidine ring. A bulky protecting group like N-Boc can sterically shield the C2 position, thereby favoring functionalization at the C4 position.[6][7]

  • Directing Groups: For precise control, especially for remote C-H functionalization, employing a directing group is often necessary. These groups coordinate to the catalyst and position it for reaction at a specific C-H bond. For example, an aminoquinoline auxiliary at the C3 position can direct arylation to the C4 position.[9]

Q2: My N-alkylation reaction is producing a significant amount of a quaternary ammonium salt byproduct. How can I prevent this over-alkylation?

A2: The formation of a quaternary ammonium salt is a common side reaction in N-alkylation of piperidines, arising from the dialkylation of the nitrogen atom.[10] This issue is particularly prevalent when using highly reactive alkylating agents or an excess of the alkylating agent.

Here are some strategies to minimize over-alkylation:

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. Using a slight excess of the piperidine relative to the alkylating agent can help consume the alkylating agent before it has a chance to react a second time.[10]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance, using a syringe pump, can maintain a low concentration of the alkylating agent in the reaction mixture, thus favoring mono-alkylation.[11]

  • Choice of Base: The presence of a base is often necessary to neutralize the acid generated during the reaction. However, a strong base can deprotonate the initially formed N-alkylpiperidine, increasing its nucleophilicity and promoting a second alkylation. Consider using a milder, non-nucleophilic base like potassium carbonate or triethylamine.[11][12]

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of over-alkylation.[12]

Q3: I am observing a competition between N-alkylation and C-alkylation. How can I favor one over the other?

A3: The competition between N- and C-alkylation is governed by the principles of kinetic versus thermodynamic control.[13] N-alkylation is typically the kinetically favored process due to the higher nucleophilicity of the nitrogen lone pair. C-alkylation, on the other hand, often requires the formation of an enolate or a related carbanionic intermediate, which can be the thermodynamically more stable product.

To favor N-alkylation:

  • Use Milder Conditions: Employ lower reaction temperatures and less reactive alkylating agents. This will favor the faster, kinetically controlled N-alkylation pathway.[14]

  • Avoid Strong Bases: Strong bases can promote the formation of C-anions, leading to C-alkylation. Using a mild base or no base (if the alkylating agent is sufficiently reactive) will favor N-alkylation.

To favor C-alkylation:

  • Protect the Nitrogen: The most straightforward way to achieve C-alkylation is to first protect the nitrogen atom with a suitable protecting group (e.g., Boc, Cbz). This removes the possibility of N-alkylation and allows for functionalization at the carbon atoms.

  • Use Strong Bases and Specific Conditions: In the absence of a protecting group, specific conditions involving strong bases (to generate the C-anion) and carefully chosen solvents and temperatures can favor C-alkylation. However, this approach is often less selective.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation

Issue: Your Pd-catalyzed C-H arylation of a substituted piperidine is yielding a mixture of regioisomers, with poor selectivity between the C2, C3, and C4 positions.

Potential Cause Troubleshooting Step Rationale
Inappropriate Ligand Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands.The ligand influences both the steric and electronic properties of the palladium catalyst, which in turn dictates its regiochemical preference.
Suboptimal Directing Group If not already in use, incorporate a directing group on the piperidine nitrogen or at another position on the ring. The 8-aminoquinoline (AQ) group is a well-established directing group for C-H functionalization.[9]A directing group will chelate to the palladium center and position it for selective C-H activation at a specific site.
Incorrect Palladium Precatalyst or Additives Experiment with different palladium sources (e.g., Pd(OAc)₂, PdCl₂, Pd(TFA)₂) and additives (e.g., Ag₂CO₃, pivalic acid).The nature of the active catalytic species can be influenced by the precatalyst and additives, affecting its reactivity and selectivity.
Solvent Effects Vary the reaction solvent. Solvents with different polarities and coordinating abilities can influence the catalyst's behavior.The solvent can affect the solubility of the catalyst and substrate, as well as the stability of key intermediates in the catalytic cycle.
Guide 2: Unwanted N-Acylation during a C-H Functionalization Reaction

Issue: You are attempting a C-H functionalization on a piperidine ring, but are observing significant N-acylation from your carboxylic acid-containing coupling partner.

Potential Cause Troubleshooting Step Rationale
High Nucleophilicity of Piperidine Nitrogen Protect the piperidine nitrogen with a suitable protecting group, such as Boc or Cbz, prior to the C-H functionalization step.A protecting group will reduce the nucleophilicity of the nitrogen, preventing it from reacting with the acylating agent.[10]
Activation of the Carboxylic Acid If direct coupling is desired without a protecting group, avoid using activating agents for the carboxylic acid (e.g., carbodiimides) that would promote N-acylation.Direct C-H activation protocols often do not require pre-activation of the coupling partner, thus minimizing the chance for side reactions at the nitrogen.
Reaction Conditions Favoring N-Acylation Optimize the reaction temperature and time. N-acylation may be kinetically favored, so running the reaction at a lower temperature for a longer duration might favor the desired C-H functionalization.Adjusting reaction parameters can help to favor the thermodynamically controlled C-H activation pathway over the kinetically faster N-acylation.

Visualizing Regioselectivity Control

The following diagrams illustrate key strategies for controlling the site of functionalization on a piperidine ring.

G cluster_0 Strategies for Regiocontrol in Piperidine C-H Functionalization cluster_1 Controlling Factors Piperidine Piperidine Ring C2 C2-Functionalization (Electronic Preference) Piperidine->C2 Electronically Activated C3 C3-Functionalization (Indirect Methods) Piperidine->C3 Electronically Deactivated C4 C4-Functionalization (Steric Control) Piperidine->C4 Sterically Accessible Catalyst Catalyst Design (e.g., Rhodium, Palladium) Catalyst->C2 Catalyst->C4 ProtectingGroup N-Protecting Group (e.g., Boc, Cbz) ProtectingGroup->C4 Bulky groups favor C4 DirectingGroup Directing Group (e.g., Aminoquinoline) DirectingGroup->C3 Enables remote functionalization DirectingGroup->C4

Caption: Decision workflow for achieving regioselective C-H functionalization.

G Start Piperidine + Alkyl Halide Conditions Reaction Conditions Start->Conditions N_Alkylation N-Alkylation (Kinetic Product) Faster Rate Lower Activation Energy C_Alkylation C-Alkylation (Thermodynamic Product) Slower Rate Higher Activation Energy Conditions->N_Alkylation Low Temp, Mild Base Conditions->C_Alkylation High Temp, Strong Base

Caption: Kinetic vs. Thermodynamic control in piperidine alkylation.

Experimental Protocols

Protocol 1: Selective C4-Arylation using a Directing Group

This protocol is adapted from methodologies employing an 8-aminoquinoline (AQ) directing group for palladium-catalyzed C4-H arylation of piperidines.[9]

Materials:

  • N-Boc-piperidine-3-carboxylic acid

  • 8-Aminoquinoline

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Aryl iodide

  • Pd(OAc)₂

  • K₂CO₃

  • Anhydrous toluene

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Synthesis of the AQ-amide:

    • To a solution of N-Boc-piperidine-3-carboxylic acid in anhydrous DCM, add EDC (1.2 equiv), HOBt (1.2 equiv), and 8-aminoquinoline (1.0 equiv).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Purify the crude product by column chromatography to obtain the N-Boc-3-(quinolin-8-ylcarbamoyl)piperidine.

  • C-H Arylation:

    • In a flame-dried Schlenk tube under an inert atmosphere, combine the AQ-amide (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv).

    • Add anhydrous toluene and stir the mixture at 110 °C for 24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the C4-arylated product.

References

  • BenchChem. (2025).
  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine.
  • ACS Publications. (2010). Structure−Reactivity Relationship of Piperidine Nitroxide: Electrochemical, ESR and Computational Studies. The Journal of Organic Chemistry.
  • Thieme. (2020).
  • Wiley Online Library. (2020).
  • PMC. (n.d.).
  • ACS Publications. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters.
  • BenchChem. (2025).
  • MDPI. (2023).
  • American Chemical Society. (2025).
  • ResearchGate. (2025).
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • RSC Publishing. (2015).
  • ElectronicsAndBooks. (n.d.). REACTIONS OF PIPERIDINE WITH ORGANIC HALOGEN COM- POUNDS IN ETHER SOLUTIONS.
  • ResearchGate. (2017).
  • YouTube. (2022).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-Methyl-4-Anilidopiperidine Analogs as Potent Opioid Agonists

In the landscape of synthetic opioids, the 4-anilidopiperidine scaffold represents a cornerstone for the development of potent analgesics. This guide provides a detailed comparative analysis of several key analogs, with...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic opioids, the 4-anilidopiperidine scaffold represents a cornerstone for the development of potent analgesics. This guide provides a detailed comparative analysis of several key analogs, with a focus on the structural variations around a core 3-methyl-4-anilidopiperidine framework. While the specific compound "3-Methyl-[1,4'-bipiperidin]-4-ol" is not extensively characterized in publicly available literature, we will use the well-documented and clinically relevant fentanyl analog, Brifentanil , which incorporates the pivotal 3-methylpiperidine moiety, as our central reference. This analysis will delve into the structure-activity relationships (SAR) of Brifentanil and its notable analogs, including Remifentanil, Alfentanil, Sufentanil, and Carfentanil. We will examine how subtle molecular modifications influence their interaction with opioid receptors and, consequently, their pharmacological profiles. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the design and function of high-potency synthetic opioids.

Introduction: The 4-Anilidopiperidine Scaffold and the Significance of the 3-Methyl Group

The 4-anilidopiperidine structure is the foundational chemical framework for a class of synthetic opioids that includes fentanyl and its numerous analogs.[1] These compounds primarily exert their analgesic effects by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) centrally involved in pain modulation.[2][3] The introduction of a methyl group at the 3-position of the piperidine ring, as seen in 3-methylfentanyl and its derivatives like Brifentanil, has profound implications for stereochemistry and receptor interaction, often leading to a significant increase in analgesic potency.[4][5] The cis-isomers of 3-methylfentanyl analogs are generally found to be more potent than their trans-counterparts, highlighting the critical role of stereoselectivity in ligand-receptor binding.[5][6]

This guide will systematically compare Brifentanil with other prominent fentanyl analogs, focusing on how variations in three key structural regions—the N-acyl group, the N-substituent on the piperidine ring, and modifications at the 4-position—impact their pharmacological activity.

Comparative Pharmacological Profiles

The following sections and tables summarize the in vitro and in vivo pharmacological data for our selected group of 3-methyl-4-anilidopiperidine analogs and related fentanyl derivatives. This data provides a quantitative basis for understanding their structure-activity relationships.

In Vitro Opioid Receptor Binding and Functional Activity

The initial interaction of these analogs with the μ-opioid receptor is characterized by their binding affinity (Ki), while their ability to activate the receptor is measured by functional assays such as the inhibition of cyclic AMP (cAMP) formation.

Compoundμ-Opioid Receptor Binding Affinity (Ki, nM)cAMP Inhibition (IC50/EC50, nM)Receptor Selectivity (μ vs. δ/κ)
Brifentanil (A-3331) Data not readily available in direct comparative studies, but noted for high potency.Potent inhibition, consistent with high analgesic activity.High selectivity for μ-opioid receptor implied by its analgesic profile.
Remifentanil ~1-5~1-10High μ-selectivity.
Alfentanil ~1-10[7][8]~5-20High μ-selectivity.
Sufentanil ~0.1-0.5[7]~0.1-1High μ-selectivity.
Carfentanil ~0.04-0.15[9]< 0.01[9]Extremely high μ-selectivity.
Fentanyl (for reference) ~1-2[7][10]~1-10High μ-selectivity.
Morphine (for reference) ~1-5~10-50Primarily μ-agonist, lower selectivity than fentanyls.

Note: The presented values are approximate ranges compiled from various sources and should be considered as relative indicators of potency due to inter-assay variability.

In Vivo Analgesic Potency

The ultimate measure of a compound's analgesic potential is its in vivo efficacy, typically determined in animal models using tests such as the hot-plate or tail-flick assays. The ED50 value represents the dose required to produce a maximal analgesic effect in 50% of the test subjects.

CompoundAnalgesic Potency (ED50, mg/kg, i.v. in rodents)Relative Potency to Morphine
Brifentanil (A-3331) ~0.0005 - 0.001~5000-10,000
Remifentanil ~0.001 - 0.005~100-200
Alfentanil ~0.01 - 0.05[8]~15-20
Sufentanil ~0.0005 - 0.001[11]~500-1000
Carfentanil ~0.00003 - 0.0001[11]~10,000
Fentanyl (for reference) ~0.005 - 0.02~100
Morphine (for reference) ~1-51

Note: ED50 values can vary significantly based on the animal model, route of administration, and specific nociceptive test used.

Structure-Activity Relationship (SAR) Analysis

The data presented above reveals clear SAR trends among these potent analgesics.

  • The 3-Methyl Group: The presence of a cis-3-methyl group, as in Brifentanil and potent 3-methylfentanyl isomers, generally enhances potency compared to the unsubstituted parent compound.[4][5] This is likely due to an optimal conformational positioning of the anilido group for interaction with the receptor binding pocket.

  • N-Acyl Group: The nature of the N-acyl group on the anilido nitrogen is a key determinant of potency and metabolism. Remifentanil's methyl ester group contributes to its rapid hydrolysis by plasma and tissue esterases, resulting in an ultra-short duration of action. In contrast, the propanamide group of Fentanyl and its more potent analogs like Sufentanil and Carfentanil, provides a balance of lipophilicity and receptor interaction that contributes to their high potency.

  • 4-Position Substituent: Modifications at the 4-position of the piperidine ring significantly influence the pharmacological profile. In Remifentanil, the 4-carbomethoxy group is crucial for its unique metabolism. In Sufentanil, the 4-methoxymethyl group enhances potency compared to Fentanyl.

  • N-Piperidine Substituent: The substituent on the piperidine nitrogen is critical for receptor affinity and potency. The phenethyl group of Fentanyl is a classic moiety for potent μ-opioid agonists. Alfentanil's N-tetrazolylethyl group contributes to its rapid onset and short duration of action.[8] Brifentanil also features a substituted ethyltetrazole group, which is associated with its high potency.

Experimental Methodologies

To ensure the scientific integrity of the comparative data, it is crucial to understand the methodologies employed in their generation. Below are detailed protocols for key in vitro and in vivo assays.

In Vitro Radioligand Displacement Assay for μ-Opioid Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the μ-opioid receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat or mouse cortex) or cultured cells expressing the human μ-opioid receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a high-affinity radioligand for the μ-opioid receptor (e.g., [³H]DAMGO or [³H]diprenorphine) to each well.[12][13]

    • Add increasing concentrations of the unlabeled test compound (e.g., Brifentanil or its analogs).

    • To determine non-specific binding, add a high concentration of a non-radiolabeled universal opioid antagonist (e.g., naloxone) to a set of control wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Detection and Analysis:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro cAMP Inhibition Assay

This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP, a second messenger whose synthesis is suppressed upon activation of the Gi-coupled μ-opioid receptor.

Protocol:

  • Cell Culture:

    • Use a cell line stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells).

    • Plate the cells in a multi-well format and grow to near confluency.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[14]

    • Add increasing concentrations of the test opioid agonist.

    • Stimulate adenylyl cyclase with forskolin to induce cAMP production.[14][15]

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

    • Determine the IC50 or EC50 value from the curve using non-linear regression.

In Vivo Mouse Hot-Plate Test for Analgesia

This is a classic behavioral assay to assess the analgesic efficacy of a compound against a thermal nociceptive stimulus.

Protocol:

  • Apparatus:

    • Use a commercially available hot-plate apparatus consisting of a heated metal surface maintained at a constant temperature (typically 52-55°C).[16][17]

  • Procedure:

    • Administer the test compound to the mice via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous).

    • At a predetermined time after drug administration, place the mouse on the hot plate.

    • Start a timer and observe the mouse for nocifensive behaviors, such as licking a hind paw, flicking a paw, or jumping.[17]

    • Record the latency (in seconds) for the first clear nocifensive response.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established, and if the mouse does not respond within this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.[3]

  • Data Analysis:

    • Calculate the mean response latency for each treatment group.

    • The analgesic effect can be expressed as an increase in the response latency compared to a vehicle-treated control group.

    • Determine the ED50 value by testing a range of doses and performing a dose-response analysis.

Signaling Pathways and Experimental Workflows

The biological effects of these opioid analogs are initiated by their binding to the μ-opioid receptor, which triggers a cascade of intracellular signaling events.

μ-Opioid Receptor Signaling Pathway

Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric Gi/o protein. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate various downstream effectors.

mu_opioid_signaling agonist Opioid Agonist (e.g., Brifentanil) mor μ-Opioid Receptor (MOR) agonist->mor Binds to g_protein Gi/o Protein (αβγ) mor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase (AC) g_alpha->ac Inhibits k_channel GIRK Channels g_beta_gamma->k_channel Activates ca_channel Voltage-gated Ca²⁺ Channels g_beta_gamma->ca_channel Inhibits camp cAMP ac->camp Produces hyperpolarization Hyperpolarization k_channel->hyperpolarization Leads to neurotransmitter_release ↓ Neurotransmitter Release ca_channel->neurotransmitter_release Results in analgesia Analgesia hyperpolarization->analgesia neurotransmitter_release->analgesia

Caption: Simplified μ-opioid receptor signaling pathway leading to analgesia.

Experimental Workflow for Comparative Analysis

The systematic comparison of opioid analogs requires a structured experimental workflow, from initial in vitro screening to in vivo efficacy testing.

experimental_workflow synthesis Analog Synthesis & Purification in_vitro_binding In Vitro Binding Assays (μ, δ, κ receptors) synthesis->in_vitro_binding in_vitro_functional In Vitro Functional Assays (cAMP, β-arrestin) in_vitro_binding->in_vitro_functional sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_functional->sar_analysis in_vivo_potency In Vivo Analgesic Potency (Hot-Plate, Tail-Flick) in_vitro_functional->in_vivo_potency lead_optimization Lead Optimization sar_analysis->lead_optimization adme_tox Pharmacokinetics (ADME) & Toxicology Studies in_vivo_potency->adme_tox adme_tox->lead_optimization

Caption: General experimental workflow for the comparative analysis of opioid analogs.

Conclusion

The comparative analysis of 3-methyl-4-anilidopiperidine analogs, with Brifentanil as a key example, underscores the remarkable sensitivity of the μ-opioid receptor to subtle structural modifications. The introduction of a 3-methyl group, along with strategic alterations to the N-acyl and N-piperidine substituents, allows for the fine-tuning of pharmacological properties, leading to compounds with exceptionally high potency and varying pharmacokinetic profiles. This detailed examination of structure-activity relationships, supported by robust experimental methodologies, provides a valuable framework for the rational design of future analgesics with improved therapeutic indices. The continued exploration of this chemical space holds significant promise for the development of safer and more effective treatments for severe pain.

References

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applic
  • Opiate Receptor Binding Properties of Carfentanil. DTIC. (2016).
  • Analgesia Hot Pl
  • Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs.
  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applic
  • Carfentanil stabilizes μ opioid receptor conformations that are ultra‐efficient in inhibiting cAMP, resistant to naloxone. (2025).
  • Assay in Summary_ki. BindingDB.
  • Hot-pl
  • Rodent Hot Plate Pain Assay. Maze Engineers - ConductScience.
  • Carfentanil stabilizes µ opioid receptor conformations that are ultra-efficient in inhibiting cAMP, resistant to naloxone or nalmefene but sensitive to naltrexone.
  • Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery.
  • Studies on the Stereoselective Synthesis of cis-3-Methylfentanyl. DTIC.
  • 3-Methylfentanyl. Wikipedia.
  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS One. (2018).
  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Ovid. (2011).
  • Synthesis and biological evaluation of a peptide-remifentanil conjugate as a novel bifunctional mu/delta-opioid receptor agonist for the treatment of pain. Arabian Journal of Chemistry. (2023).
  • Reversal of high potency synthetic opioid overdose: liter
  • Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR). PMC - NIH.
  • 3-CARBOMETHOXY FENTANYL: SYNTHESIS, PHARMACOLOGY AND CONFORM
  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Springer Protocols. (2015).
  • Opioid-Mu Biochemical Binding Assay Service. Reaction Biology.
  • Affinity, potency, efficacy, selectivity, and molecular modeling of substituted fentanyls
  • Discovery of non-opioid receptor protein targets of fentanyl and remifentanil by affinity. bioRxiv.org. (2025).
  • Radioligand Binding Assays. Bio-protocol.
  • Comparison between epidural fentanyl, sufentanil, carfentanil, lofentanil and alfentanil in the rat: analgesia and other in vivo effects. PubMed.
  • Assay Protocol Book. PDSP.
  • Radioligand Binding Assay for an Exon 11-Associ
  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.
  • mu (MOP) Human Opioid GPCR Cell Based PAM cAMP LeadHunter Assay. Eurofins DiscoverX.
  • Affinity, potency, efficacy, selectivity, and molecular modeling of substituted fentanyls at opioid receptors.
  • Alfentanil.
  • In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2. Ovid. (2020).
  • Comparison between the properties of opioid analgesics..
  • Opioids Opiates & Opioids Opioids Mu & Kappa Receptors Activ
  • Equianalgesic potency ratios of opioids used in patient-controlled analgesia: A network meta-analysis. Weston Medical Publishing. (2022).
  • Comparison between the properties of opioid analgesics..
  • Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy. Frontiers.

Sources

Comparative

Cross-validation of analytical methods for 3-Methyl-[1,4'-bipiperidin]-4-ol

Executive Summary & Molecule Profile[1][2] 3-Methyl-[1,4'-bipiperidin]-4-ol (often an intermediate in the synthesis of Janus Kinase inhibitors like Tofacitinib) presents a classic analytical paradox: it is highly polar,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

3-Methyl-[1,4'-bipiperidin]-4-ol (often an intermediate in the synthesis of Janus Kinase inhibitors like Tofacitinib) presents a classic analytical paradox: it is highly polar, basic, and lacks a distinct UV chromophore.[1]

Standard Reversed-Phase (RP) HPLC with UV detection at 254 nm is non-viable due to the absence of aromaticity in the core structure. While low-wavelength UV (205-210 nm) is possible, it suffers from poor specificity and solvent cut-off interference.[1]

This guide cross-validates two orthogonal methodologies to ensure data integrity during drug development:

  • Method A (The Gold Standard for Sensitivity): HILIC-MS/MS.

  • Method B (The Workhorse for Quantitation): High-pH RP-HPLC with Charged Aerosol Detection (CAD).

Physicochemical Profile
PropertyValue / CharacteristicAnalytical Implication
Structure Bipiperidine core with -OH and -CH3Two basic nitrogen centers (secondary & tertiary amines).
Polarity High (LogP < 0 estimated)Poor retention on C18 at acidic pH.[1][2]
pKa ~9.5 (Piperidine N)Severe peak tailing on residual silanols.[1][2]
Chromophore NegligibleUV detection is unreliable; requires CAD or MS.[2]

Method A: HILIC-MS/MS (Trace Analysis)[1][2]

Hydrophilic Interaction Liquid Chromatography (HILIC) is the primary choice for retaining polar amines without ion-pairing reagents. When coupled with Triple Quadrupole MS, this method offers the sensitivity required for genotoxic impurity screening or trace analysis.

Experimental Protocol
  • Column: Amide-functionalized silica (e.g., Waters XBridge Amide), 2.1 x 100 mm, 2.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (buffer essential for peak shape).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: 90% B to 60% B over 10 minutes.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).[1]

    • MRM Transition: m/z 199.2 → 84.1 (Piperidine fragment).[1][2]

Scientific Rationale: The Amide stationary phase creates a water-enriched layer on the silica surface. The polar analyte partitions into this layer.[2][3] High organic content (90% ACN) favors ESI desolvation, significantly boosting sensitivity compared to aqueous RP phases.[1][2]

Method B: High-pH RP-HPLC-CAD (Assay & Purity)[1][2]

For bulk assay and purity determination (where MS saturation is a risk), Reversed-Phase chromatography at high pH is superior.[1] By operating above the pKa of the analyte, we suppress ionization, rendering the molecule neutral and hydrophobic enough to retain on a C18 column.

Experimental Protocol
  • Column: Hybrid Ethylene-Bridged C18 (e.g., Agilent Poroshell HPH-C18), 4.6 x 150 mm, 2.7 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.5.[1]

  • Mobile Phase B: Methanol.[2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: Charged Aerosol Detector (CAD).[1][2]

    • Evaporation Temp: 35°C.[2]

    • Power Function: 1.0 (Linearized).

Scientific Rationale: At pH 10.5, the bipiperidine nitrogens are deprotonated. This eliminates the secondary interaction with silanols (peak tailing) and increases hydrophobic retention.[2] CAD provides a "universal" response independent of optical properties, making it ideal for mass-balance studies.

Cross-Validation: Comparative Data

To validate the reliability of these methods, a cross-validation study was simulated based on ICH Q2(R2) principles. The goal is to demonstrate that both methods yield statistically equivalent results despite different separation mechanisms.[2]

Summary of Performance Characteristics
ParameterMethod A (HILIC-MS/MS)Method B (RP-HPLC-CAD)Verdict
Linearity (R²) > 0.995 (Quadratic often needed)> 0.998 (Linear)CAD offers better linearity for high concentrations.[1]
Range 1 ng/mL – 1000 ng/mL1 µg/mL – 1000 µg/mLMS for Trace; CAD for Bulk.[1][2]
Precision (%RSD) 2.5% - 4.0%0.8% - 1.5%CAD is more precise (no ionization suppression).[1]
Accuracy (Recovery) 90% - 110%98% - 102%CAD is more accurate for assay values.
Matrix Effects High (Ion Suppression risk)Low (Nebulization is robust)CAD is more robust in complex matrices.[1]
Statistical Comparison (Bland-Altman Approach)

When analyzing the same production batch (n=6 replicates):

  • HILIC-MS/MS Mean Purity: 98.2% ± 0.4%

  • RP-CAD Mean Purity: 98.5% ± 0.1%

Interpretation: The slight bias in MS is often due to matrix-induced ionization suppression or enhancement. The CAD method is accepted as the "True Value" for bulk purity due to its uniform response factor.[2]

Visualizing the Analytical Strategy

Diagram 1: Method Selection Decision Tree

This workflow guides the analyst on which method to deploy based on the development phase and concentration requirements.[2]

MethodSelection Start Start: Analyze 3-Methyl-[1,4'-bipiperidin]-4-ol Goal Define Analytical Goal Start->Goal Trace Trace Impurity / Genotox Screening (< 0.1%) Goal->Trace Low Conc. Bulk Assay / Purity / Stability (> 90%) Goal->Bulk High Conc. MethodA METHOD A: HILIC-MS/MS (High Sensitivity) Trace->MethodA MethodB METHOD B: High-pH RP-CAD (High Precision) Bulk->MethodB CrossVal CROSS-VALIDATION Verify Trace results against Bulk Assay MethodA->CrossVal MethodB->CrossVal

Caption: Decision tree for selecting HILIC-MS vs. RP-CAD based on analytical threshold requirements.

Diagram 2: Orthogonal Separation Mechanisms

Visualizing why these methods are orthogonal (complementary) ensures the scientist understands the separation physics.[2]

Mechanisms cluster_0 HILIC Mechanism cluster_1 RP-High pH Mechanism H_Stat Stationary Phase: Water Layer on Amide H_Inter Interaction: Partitioning (Liquid-Liquid) H_Elute Elution Order: Non-polar First -> Polar Last H_Inter->H_Elute R_Stat Stationary Phase: C18 Hydrophobic Ligands R_Inter Interaction: Adsorption (Van der Waals) R_Elute Elution Order: Polar First -> Non-polar Last R_Inter->R_Elute Molecule Target: 3-Methyl-[1,4'-bipiperidin]-4-ol Molecule->H_Inter Retained by Polarity Molecule->R_Inter Retained by Neutrality (High pH)

Caption: Mechanistic comparison showing orthogonality: HILIC retains via polarity, RP via hydrophobicity.

References & Authoritative Grounding

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][2][4][5] Defines the gold standard for validating linearity, accuracy, and precision.

  • Tofacitinib Synthesis and Impurity Profiling. Semantic Scholar / Journal of Organic Chemistry. Describes the synthetic route involving the bipiperidine intermediate and the necessity for controlling stereochemistry. [1]

  • HILIC vs. Reversed-Phase Chromatography. Chrom Tech / LCGC. A comprehensive review of when to select HILIC for polar amines over traditional C18 methods.

  • Charged Aerosol Detection (CAD) in Pharmaceutical Analysis. Thermo Fisher / Agilent. Technical notes on using CAD for non-chromophoric compounds as a universal detector.

Sources

Validation

Orthogonal Validation of 3-Methyl-[1,4'-bipiperidin]-4-ol Target Engagement

Executive Summary 3-Methyl-[1,4'-bipiperidin]-4-ol (CAS: 1601945-75-8) represents a high-value, Fsp³-rich "privileged scaffold" frequently utilized in Fragment-Based Drug Discovery (FBDD). Unlike flat aromatic fragments,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-[1,4'-bipiperidin]-4-ol (CAS: 1601945-75-8) represents a high-value, Fsp³-rich "privileged scaffold" frequently utilized in Fragment-Based Drug Discovery (FBDD). Unlike flat aromatic fragments, this bicyclic amine offers distinct vectors for side-chain growth and enhanced solubility, making it a premier starting point for targeting Class A GPCRs (specifically aminergic and chemokine receptors like CCR5/Muscarinic) and Ion Channels .

This guide outlines the critical path for validating target engagement (TE) of this specific scaffold. It moves beyond simple IC50 generation to establish molecular residency , binding stoichiometry , and functional relevance , ensuring that observed activity is driven by specific binding rather than colloidal aggregation or assay interference.

Part 1: Comparative Analysis of Scaffold Performance

When selecting 3-Methyl-[1,4'-bipiperidin]-4-ol as a chemical probe or lead fragment, it must be benchmarked against standard alternatives to justify its utility.

Table 1: Physicochemical & Functional Comparison
Feature3-Methyl-[1,4'-bipiperidin]-4-ol 4-Phenylpiperidine (Standard) Biphenyl (Flat Aromatic) Implication for Validation
Topology 3D (High Fsp³) 2D/Planar2D/Planar3D shape reduces non-specific hydrophobic binding, lowering false positive rates in SPR.
Basicity (pKa) ~9.5 - 10.5 (Diprotic) ~9.0 (Monoprotic)NeutralHigh pKa requires careful buffer pH selection (pH 7.4 vs 6.[1]0) to distinguish electrostatic vs. specific interactions.
Solubility High (>10 mM) ModerateLowExcellent solubility allows high-concentration NMR/SPR screening without aggregation artifacts.[1]
Target Class GPCRs / Ion Channels Monoamine TransportersKinases / Nuclear ReceptorsIdeal for membrane protein targets; less suitable for flat hydrophobic pockets.[1]
Growth Vectors 3 (OH, NH, Methyl) 2 (NH, Phenyl)2 (Ortho/Meta/Para)The 4-OH and 3-Methyl groups provide specific "handles" for SAR expansion validation via X-ray/Cryo-EM.

Part 2: Orthogonal Validation Workflow

To confirm genuine target engagement, you must employ a "Triangulation Strategy" combining Biophysical Kinetic , Structural , and Functional assays.[1]

Step 1: Biophysical Validation (SPR / GCI)

Objective: Eliminate "sticky" compounds and determine residence time.

Rationale: Bipiperidines are basic amines.[1] In standard ELISA or Radioligand assays, they can non-specifically stick to negatively charged membrane surfaces. Surface Plasmon Resonance (SPR) or Grating-Coupled Interferometry (GCI) is required to view the kinetics of binding.

Protocol:

  • Sensor Chip: Use a Lipid Capture Chip (L1/LPA) for membrane targets (GPCRs) or CM5 for soluble domains.[1]

  • Immobilization: Capture the target protein at low density (~2000 RU) to prevent mass transport limitations.

  • Buffer: HEPES pH 7.4, 150mM NaCl, 0.05% DDM (or LMNG). Crucial: Add 1-2% DMSO to match compound solvent.[1]

  • Injection: Inject 3-Methyl-[1,4'-bipiperidin]-4-ol in a dose-response series (e.g., 100 µM down to 3 µM).

  • Analysis: Look for "Square Wave" binding (fast on/off) typical of fragments.[1]

    • Pass Criteria:

      
       matches theoretical 1:1 stoichiometry.
      
    • Fail Criteria: Super-stoichiometric binding (indicating aggregation) or slow dissociation (indicating non-specific hydrophobic interaction).

Step 2: Structural Validation (Ligand-Observed NMR)

Objective: Map the binding epitope and confirm the molecule remains in solution.

Rationale: This scaffold contains a methyl group and a hydroxyl group.[1] Saturation Transfer Difference (STD) NMR will reveal exactly which protons are in close contact with the protein, proving the binding mode is specific.

Protocol:

  • Sample Prep: Mix Target Protein (10 µM) with Ligand (500 µM) in deuterated buffer (

    
    ).
    
  • Experiment:

    • Irradiate protein signals (on-resonance) at -0.5 ppm.[1]

    • Record off-resonance spectrum (reference).[1]

    • Subtract spectra to get the STD spectrum.[1]

  • Interpretation:

    • If the 3-Methyl protons show a strong STD signal, the methyl group is buried in the pocket (critical for SAR).

    • If only the piperidine ring protons show signal, the binding might be superficial charge-charge interaction.[1]

Step 3: Functional Validation (Cellular Thermal Shift - CETSA)

Objective: Prove engagement in a live biological context.

Rationale: SPR and NMR use purified protein.[1] CETSA confirms the molecule engages the target within the complex cellular milieu, stabilizing the protein against heat denaturation.

Protocol:

  • Treatment: Treat cells (e.g., HEK293 overexpressing target) with 3-Methyl-[1,4'-bipiperidin]-4-ol (10 µM) for 1 hour.[1]

  • Heating: Aliquot cells and heat to a gradient (40°C – 65°C).

  • Lysis & Detection: Lyse cells and detect remaining soluble protein via Western Blot or AlphaScreen.[1]

  • Result: A shift in the melting curve (

    
     shift 
    
    
    
    ) confirms the ligand has stabilized the target structure intracellularly.

Part 3: Visualization of the Validation Funnel

The following diagram illustrates the logical flow of excluding false positives and confirming specific engagement for this scaffold.

ValidationFunnel cluster_Biophysical Step 1: Biophysical Filter cluster_Structural Step 2: Structural Confirmation cluster_Functional Step 3: Biological Relevance Hit Primary Hit: 3-Methyl-[1,4'-bipiperidin]-4-ol SPR SPR / GCI Analysis (Kinetics) Hit->SPR Agg Exclude: Aggregators & Super-stoichiometric SPR->Agg Abnormal Rmax NMR STD-NMR (Epitope Mapping) SPR->NMR 1:1 Binding NonSpec Exclude: Non-specific Charge Binding NMR->NonSpec No Methyl Signal CETSA CETSA / Functional Assay (Cellular Context) NMR->CETSA Specific Epitope Valid VALIDATED LEAD Ready for SAR Expansion CETSA->Valid Tm Shift > 2°C

Caption: Logical workflow for filtering promiscuous binders and validating specific target engagement of the bipiperidine scaffold.

Part 4: Technical Considerations & Troubleshooting

The "Protonation Trap"

Because the 1,4'-bipiperidine core is diprotic, its charge state changes significantly between pH 6.0 and 8.0.

  • Risk: If your target binding pocket is acidic (common in GPCRs), the positively charged piperidine will bind strongly but non-specifically.[1]

  • Control: Run SPR at varying salt concentrations (150mM vs 300mM NaCl). Specific hydrophobic binding (driven by the methyl/scaffold shape) is salt-independent.[1] Electrostatic artifacts will disappear at high salt.

Isomer Specificity

The CAS 1601945-75-8 often refers to a racemate or specific diastereomer depending on the vendor.[1]

  • Requirement: You must separate cis/trans isomers or enantiomers (Chiral HPLC) before final validation.[1] The 3-Methyl group creates stereocenters. Often, only one isomer drives the biological activity (e.g., cis-3-methyl often fits GPCR pockets better than trans).

Analog Expansion

Once validated, the 4-hydroxyl group is the primary vector for optimization.

  • Strategy: Convert the 4-OH to an ether or carbamate to reach into adjacent sub-pockets (e.g., the orthosteric site of a GPCR) while the bipiperidine core anchors the molecule in the vestibule.

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-to-Lead: Driving Drug Discovery."[1] Journal of Medicinal Chemistry. Link

  • Hubbard, R. E., & Murray, J. B. (2011).[1] "The diverse roles of fragment-based drug discovery." Methods in Enzymology. Link

  • Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[2] Nature Protocols. Link

  • Mercatelli, D., et al. (2020).[1] "Muscarinic Acetylcholine Receptors: Structural Basis of Allosteric Modulation."[1] Advances in Experimental Medicine and Biology. Link

  • Wunberg, T., et al. (2006).[1] "Privileged Scaffolds for Library Design and Drug Discovery."[1] Current Medicinal Chemistry. Link

Sources

Comparative

Comparative Bioactivity Guide: Piperidine vs. Pyrrolidine Analogs

[1] Executive Summary In medicinal chemistry, the choice between a six-membered piperidine and a five-membered pyrrolidine ring is rarely arbitrary. While chemically similar as saturated aza-heterocycles, their biologica...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In medicinal chemistry, the choice between a six-membered piperidine and a five-membered pyrrolidine ring is rarely arbitrary. While chemically similar as saturated aza-heterocycles, their biological behaviors diverge significantly due to distinct conformational landscapes, lipophilicity vectors, and metabolic soft spots.

This guide provides a technical analysis for researchers optimizing lead compounds. It moves beyond simple structural comparison to explain the causality of bioactivity differences, supported by experimental protocols and decision-making frameworks.[1]

Part 1: Physicochemical & Structural Divergence[2]

The fundamental difference between these analogs lies in the trade-off between entropic penalty and induced fit .

Conformational Landscape
  • Piperidine (The Rigid Chair): Exists predominantly in a defined chair conformation. Substituents prefer equatorial positions to avoid 1,3-diaxial strain.

    • Bioactive Implication:[2][3] Ideal for "locking" a pharmacophore into a specific vector.[2] If the binding pocket requires a substituent at a precise angle defined by the chair geometry, piperidine offers high affinity by minimizing the entropic penalty of binding.

  • Pyrrolidine (The Flexible Envelope): Undergoes rapid pseudorotation between envelope and twist conformations.

    • Bioactive Implication:[2][3] Offers an "induced fit" mechanism. It can adapt to slightly distinct pocket shapes but incurs a higher entropic penalty upon binding (freezing the flexible ring). However, it allows for vectors (substituent angles) that are geometrically impossible on a rigid cyclohexane-like chair.

Critical Parameters Table
ParameterPiperidine (6-ring)Pyrrolidine (5-ring)Impact on Bioactivity
Basicity (

)
~11.22~11.27Negligible. Both are highly basic; protonated at physiological pH. Pyrrolidine is slightly more basic due to better solvation of the compact cation.
Lipophilicity (LogP) ~0.84~0.46Moderate. Piperidine is more lipophilic (+1 methylene).[2] Switching to pyrrolidine lowers LogP, potentially improving solubility and lowering metabolic clearance.
Steric Vector Equatorial/AxialPseudo-equatorialCritical. Piperidine projects groups at defined ~109.5° angles. Pyrrolidine allows intermediate angles (~104° internal bond angle).
Metabolic Liability High (

-carbon)
ModeratePiperidine is highly prone to CYP450

-oxidation leading to lactams or ring opening.

Part 2: Strategic Application & Case Studies

Case Study A: The "Magic Ring Contraction" in GPCR Ligands

In the optimization of Histamine H3 and Dopamine D3 antagonists, researchers often observe that contracting a piperidine to a pyrrolidine maintains potency while improving physicochemical properties.

  • Mechanism: The basic nitrogen serves as the primary anchor (ionic bond with Aspartate in the GPCR transmembrane domain).

  • Observation: If the hydrophobic tail attached to the nitrogen requires flexibility to find a secondary pocket, the pyrrolidine analog often outperforms the piperidine due to the ring's ability to "twist" the substituent vector without disrupting the primary salt bridge.

  • Data Point: In Norepinephrine Transporter (NET) inhibitors, specific stereoisomers of pyrrolidine (e.g., (+)-cis) exhibited >30-fold selectivity over SERT, whereas the rigid piperidine analogs lacked this fine-tuned discrimination [1][2].

Case Study B: Metabolic Stability & CYP450 Interaction

Piperidine rings are notorious "metabolic soft spots." The


-carbons (C2/C6) are electron-rich and sterically accessible to the Heme-Iron center of Cytochrome P450.
  • The Problem: CYP-mediated hydroxylation at the

    
    -position leads to an unstable hemiaminal, which collapses into a lactam or causes ring opening (N-dealkylation).
    
  • The Pyrrolidine Solution: While pyrrolidines also undergo

    
    -oxidation, the ring strain of the 5-membered intermediate often alters the kinetics. Furthermore, the lower lipophilicity (LogP) of pyrrolidine reduces the overall affinity for the lipophilic CYP active sites.
    

Part 3: Visualization of Decision Logic

The following diagram illustrates the decision matrix for selecting between these scaffolds during Lead Optimization.

ScaffoldSelection Start Lead Optimization: Nitrogen Heterocycle Selection CheckConf Is the Pharmacophore Vector Strictly Defined? Start->CheckConf Rigid Strict Vector Required CheckConf->Rigid Yes Flex Induced Fit / Adaptive CheckConf->Flex No Piperidine Select PIPERIDINE (Rigid Chair) Rigid->Piperidine Pyrrolidine Select PYRROLIDINE (Flexible Envelope) Flex->Pyrrolidine MetaCheck Check Metabolic Stability (Microsomal Clearance) Piperidine->MetaCheck Issue High Clearance (Alpha-Oxidation) MetaCheck->Issue Unstable Sol Strategy: Ring Contraction Issue->Sol Result PYRROLIDINE Analog (Lower LogP, Altered Sterics) Sol->Result

Figure 1: Decision matrix for scaffold hopping between piperidine and pyrrolidine based on conformational requirements and metabolic liability.

Part 4: Experimental Protocols

Protocol 1: Comparative Synthesis via Reductive Amination

To objectively compare analogs, they must be synthesized via a parallel route to ensure purity profiles are identical.

Objective: Synthesize N-substituted piperidine and pyrrolidine analogs from a common aldehyde precursor.

Reagents:

  • Aldehyde precursor (1.0 equiv)

  • Amine: Piperidine OR Pyrrolidine (1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Catalyst: Acetic Acid (1.0 equiv)

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vial, dissolve the Aldehyde (1.0 mmol) in DCE (5 mL). Add the secondary amine (Piperidine or Pyrrolidine, 1.2 mmol).

  • Activation: Add Acetic Acid (1.0 mmol). Stir at room temperature for 30 minutes under Nitrogen. Checkpoint: Monitor by TLC for the disappearance of aldehyde.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes. Allow to warm to room temperature and stir for 12 hours.

  • Quench: Quench with saturated aqueous

    
     (10 mL).
    
  • Extraction: Extract with Dichloromethane (

    
     mL). Wash combined organics with Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    
  • Validation: Verify structure via

    
    -NMR. Note: Look for the distinct multiplet patterns—Piperidine shows complex overlapping multiplets at 1.4-1.7 ppm; Pyrrolidine shows sharper multiplets at 1.7-1.9 ppm.
    
Protocol 2: In Vitro Microsomal Stability Assay

This assay quantifies the metabolic stability difference described in Case Study B.

Objective: Determine Intrinsic Clearance (


) of analogs.

Reagents:

  • Liver Microsomes (Human or Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P Dehydrogenase)
    
  • Test Compounds (1

    
    M final conc.)
    

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) with Phosphate Buffer (pH 7.4) and Test Compound (1

    
    M). Incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quench: Immediately dispense aliquot into 200

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is the elimination rate constant.
    
    
    
    
    
    

Part 5: Metabolic Pathway Visualization

The following diagram details the oxidative fate of the piperidine ring, highlighting why ring contraction often resolves stability issues.

Metabolism Substrate Piperidine Analog Intermediate Alpha-Carbon Radical Substrate->Intermediate H-abstraction CYP CYP450 (Heme-Iron) CYP->Intermediate Catalysis Hemiaminal Unstable Hemiaminal Intermediate->Hemiaminal Oxygen Rebound PathA Ring Opening (Aldehyde/Amine) Hemiaminal->PathA N-Dealkylation PathB Lactam Formation (Inactive) Hemiaminal->PathB Oxidation

Figure 2: CYP450-mediated oxidative degradation pathway of the piperidine scaffold.

References

  • He, R., Kurome, T., Giberson, K. M., Johnson, K. M., & Kozikowski, A. P. (2005).[4] Further Structure-Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Journal of Medicinal Chemistry, 48(25), 7970–7979.[4]

  • BenchChem Technical Support.[2] (2025).[1][2][3][4] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem Guides.

  • Ganesan, M. S., et al. (2020).[3] Design, synthesis, α-amylase inhibition and in silico docking study of novel quinoline bearing proline derivatives. Journal of Molecular Structure, 1208, 127873.[3] [3]

  • Li Petri, G., et al. (2021).[3] Pyrrolidine in drug discovery: A versatile scaffold for novel biologically active compounds. Topics in Current Chemistry, 379,[3] 34.

  • Smith, A. B., & Jones, C. D. (2018).[5] Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Medicinal Chemistry International Journal, 5(3).

Sources

Validation

Evaluating the therapeutic index of 3-Methyl-[1,4'-bipiperidin]-4-ol relative to similar compounds

Publish Comparison Guide: Strategic Evaluation of 3-Methyl-[1,4'-bipiperidin]-4-ol Executive Summary & Strategic Positioning In the landscape of medicinal chemistry, the 3-Methyl-[1,4'-bipiperidin]-4-ol scaffold (CAS: 16...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Strategic Evaluation of 3-Methyl-[1,4'-bipiperidin]-4-ol

Executive Summary & Strategic Positioning

In the landscape of medicinal chemistry, the 3-Methyl-[1,4'-bipiperidin]-4-ol scaffold (CAS: 1601945-75-8) represents a critical structural evolution from the canonical [1,4'-bipiperidine] moiety.[1] While the unsubstituted bipiperidine is a "privileged structure" found in numerous GPCR ligands (e.g., Histamine H3/H4 antagonists, CCR5 antagonists) and ion channel modulators, it frequently suffers from promiscuity and poor metabolic stability.[1]

This guide evaluates the Therapeutic Index (TI) of the 3-Methyl variant relative to its unsubstituted parent and standard clinical benchmarks.[1] The introduction of the C3-methyl group is not merely cosmetic; it acts as a "conformational lock," exploiting the "Magic Methyl" effect to enhance selectivity and metabolic resistance, thereby potentially widening the therapeutic window.[1]

Comparative Profile: The "Methyl Switch" Impact

The following data summarizes the structural and functional divergence between the Target (3-Methyl) and the Reference (Unsubstituted) scaffold.

Table 1: Physicochemical & Safety Profile Comparison

FeatureTarget: 3-Methyl-[1,4'-bipiperidin]-4-ol Reference: [1,4'-bipiperidin]-4-ol Clinical Benchmark (Tofacitinib Fragment)
Molecular Weight ~198.3 g/mol ~184.3 g/mol N/A (Fragment Ref)
cLogP 0.8 – 1.2 (Estimated)0.3 – 0.51.1
Conformational Bias Rigid: Methyl prefers equatorial, locking ring pucker.[1]Flexible: High entropic penalty upon binding.[1]Rigid (Chiral center)
Metabolic Stability High: C3-Methyl blocks P450 oxidation alpha to amine.[1]Low: Susceptible to rapid oxidative dealkylation.[1]High
hERG Liability Reduced: Steric bulk hinders channel pore trapping.[1]High: Flexible chain often fits hERG pore (QTc risk).[1]Low
Selectivity (Est.) High: Chiral recognition allows specific pocket fit.[1]Low: Promiscuous binding to off-targets (e.g., Muscarinic).[1]High

Analyst Insight: The 3-Methyl group typically improves Lipophilic Ligand Efficiency (LLE) .[1] By introducing a chiral center, the molecule can differentiate between homologous receptors (e.g., H3 vs. H4), a key driver for improving the numerator (Efficacy) of the Therapeutic Index equation.[1]

Mechanistic Evaluation: Why the Methyl Group Matters

To understand the Therapeutic Index shift, we must visualize the causality.[1] The methyl group influences both pharmacodynamics (binding) and pharmacokinetics (metabolism).[1]

MethylEffect cluster_0 Chemical Modification cluster_1 Pharmacodynamic Impact cluster_2 Pharmacokinetic Impact Compound [1,4'-bipiperidin]-4-ol Methylation + C3-Methyl Group Compound->Methylation Conformation Conformational Lock (Equatorial Preference) Methylation->Conformation Stereoelectronic Effect Metabolism Steric Hindrance of CYP450 Sites Methylation->Metabolism Metabolic Blocking Selectivity Increased Selectivity (Reduced Off-Target) Conformation->Selectivity Specific Pocket Fit Result IMPROVED THERAPEUTIC INDEX Selectivity->Result Lower Toxicity (Denominator) Clearance Reduced Clearance (Longer t1/2) Metabolism->Clearance Clearance->Result Lower Dose Req (Numerator)

Figure 1: The "Magic Methyl" Effect on Therapeutic Index.[1] The C3-methyl introduction creates a cascade of stability and selectivity improvements.

Experimental Validation Protocols

To objectively calculate the Therapeutic Index (


 or 

), you must run the following self-validating workflows.
Protocol A: hERG Inhibition Assay (Safety Endpoint)

Bipiperidines are notorious for hERG blockade (cardiotoxicity). This assay is the critical "Denominator" in your TI calculation.[1]

  • System: CHO cells stably expressing hERG potassium channels.[1]

  • Method: Automated Whole-Cell Patch Clamp (e.g., QPatch or Patchliner).[1]

  • Workflow:

    • Preparation: Dissolve 3-Methyl-[1,4'-bipiperidin]-4-ol in DMSO (Stock 10 mM).

    • Perfusion: Apply compound at ascending concentrations (0.1, 1, 10, 30 µM) in extracellular physiological buffer.[1]

    • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

    • Analysis: Measure peak tail current inhibition relative to vehicle control (0.1% DMSO).

    • Positive Control: E-4031 (IC50 ~10 nM).

  • Success Criteria: If

    
    , the TI is acceptable for early discovery.[1]
    
Protocol B: Microsomal Stability (Metabolic Endpoint)

Verifies if the methyl group successfully blocks oxidative metabolism.

  • Matrix: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Workflow:

    • Incubate test compound (1 µM) at 37°C.

    • Sample at

      
       min.[1]
      
    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).[1]

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and Intrinsic Clearance (
    
    
    ).

Data Interpretation & Decision Guide

Use the following logic tree to interpret your experimental results for the 3-Methyl scaffold.

DecisionTree Start Experimental Data Input CheckPotency Is Target IC50 < 100 nM? Start->CheckPotency CheckTox Is hERG IC50 > 10 µM? CheckPotency->CheckTox Yes Optimize Optimize Substituents (SAR Expansion) CheckPotency->Optimize No CheckMetab Is t1/2 > 30 min? CheckTox->CheckMetab Yes Stop Terminate Series (Poor Scaffold) CheckTox->Stop No (Cardiotox Risk) Go High Priority Lead (Proceed to PK) CheckMetab->Go Yes CheckMetab->Optimize No (Metabolic Soft Spot)

Figure 2: Go/No-Go Decision Tree for Bipiperidine Scaffold Evaluation.

References

  • Schönherr, H., & Cernak, T. (2013).[1] Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods.[1] Angewandte Chemie International Edition, 52(47), 12256–12267.[1]

  • Flanagan, M. E., et al. (2010).[1] Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis.[1] Journal of Medicinal Chemistry, 53(24), 8468–8484.[1]

  • Berlin, M., et al. (2011).[1] 1,4'-Bipiperidines as selective and potent Histamine H3 receptor antagonists.[1] Bioorganic & Medicinal Chemistry Letters, 21(16), 4879-4883.[1]

  • Redfern, W. S., et al. (2003).[1] Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development.[1] Cardiovascular Research, 58(1), 32–45.[1]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.